Telomerase-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-dimethoxy-3-[4-[4-(pyridine-4-carbonyl)piperazin-1-yl]butoxy]-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O9/c1-40-24-20-25(41-2)29-26(21-24)46-31(23-18-27(42-3)32(44-5)28(19-23)43-4)33(30(29)38)45-17-7-6-12-36-13-15-37(16-14-36)34(39)22-8-10-35-11-9-22/h8-11,18-21H,6-7,12-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOUAPSDPPFIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCCN4CCN(CC4)C(=O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tapping the Brakes on Cellular Immortality: A Technical Guide to Telomerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telomerase, a ribonucleoprotein enzyme, plays a pivotal role in cellular immortality by maintaining the lengths of telomeres, the protective caps at the ends of chromosomes. In most somatic cells, telomerase activity is suppressed, leading to progressive telomere shortening with each cell division and eventual replicative senescence. However, in approximately 85-90% of cancer cells, telomerase is reactivated, enabling limitless proliferation.[1] This stark contrast makes telomerase a compelling target for anticancer drug development. This technical guide delves into the fundamental mechanism of telomerase action, explores strategies for its inhibition, details key experimental protocols for evaluating inhibitors, and presents quantitative data considerations for drug development professionals.
The Core Mechanism of Telomerase Action
Telomerase is a reverse transcriptase that adds repetitive DNA sequences (GGTTAG in humans) to the 3' end of telomeres.[2] This process compensates for the "end-replication problem," where a small amount of DNA is lost from the chromosome ends during each round of DNA replication.[3][4] The core components of human telomerase are:
-
hTERT (human Telomerase Reverse Transcriptase): The catalytic protein subunit with reverse transcriptase activity.[2][5]
-
hTR (human Telomerase RNA component) or TERC: An RNA molecule that provides the template for the synthesis of telomeric repeats.[2][5]
-
Dyskerin (DKC1): A protein that stabilizes the hTR component.[2]
The process of telomere elongation by telomerase can be summarized in a repeating cycle:
-
Binding: The telomerase complex recognizes and binds to the 3' overhang of a telomere.
-
Elongation: The hTERT subunit synthesizes a short DNA sequence using the hTR as a template.
-
Translocation: The enzyme then moves to the new 3' end of the elongated telomere to begin another round of synthesis.[1] This processive repeat addition is a key feature of telomerase activity.[1]
Strategies for Telomerase Inhibition
Targeting telomerase offers a promising avenue for cancer therapy. Several strategies are being explored to inhibit its function:
-
Targeting the hTR Component: Antisense oligonucleotides can be designed to bind to the hTR, preventing it from serving as a template for reverse transcription.[2][6] This approach has shown potency in preclinical studies.[6]
-
Small Molecule Inhibitors of hTERT: These molecules can directly bind to the active site of the hTERT protein, inhibiting its catalytic activity. This is a major focus of current drug discovery efforts.
-
Gene Therapy Approaches: Introducing a dominant-negative mutant of hTERT can disrupt the function of the endogenous telomerase enzyme.[6]
-
Immunotherapy: Targeting telomerase-expressing cells with vaccines or engineered T-cells is another active area of research.[2]
Quantitative Data for Telomerase Inhibitor Evaluation
The following table summarizes the key quantitative parameters used to assess the efficacy of telomerase inhibitors.
| Parameter | Description | Typical Assays |
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce telomerase activity by 50%. | TRAP (Telomeric Repeat Amplification Protocol) Assay[4][7] |
| Ki (Inhibition constant) | A measure of the binding affinity of the inhibitor to the telomerase enzyme. | Enzyme kinetics studies |
| Effect on Telomere Length | Measurement of changes in telomere length in inhibitor-treated cells over time. | Southern Blotting for Terminal Restriction Fragments (TRF)[8], Quantitative PCR (qPCR)[9], Flow-FISH[8] |
| Cell Viability / Proliferation | Assessment of the inhibitor's effect on the growth and survival of cancer cells. | MTT assay, colony formation assay |
| Induction of Apoptosis / Senescence | Determination of whether the inhibitor induces programmed cell death or cellular senescence. | Flow cytometry (Annexin V/PI staining), beta-galactosidase staining |
Key Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.[4][6][7]
Principle: The assay involves two main steps:
-
Telomerase Extension: A cell extract containing telomerase is incubated with a synthetic DNA primer (TS primer). Telomerase adds telomeric repeats to the 3' end of this primer.
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (ACX). The PCR products are subsequently visualized by gel electrophoresis or quantified by real-time PCR.[4][7][10]
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest and wash cells.
-
Lyse cells in a suitable lysis buffer (e.g., CHAPS buffer) on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the extract.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing the cell extract, TRAP buffer, dNTPs, and the TS primer.
-
Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension.
-
-
PCR Amplification:
-
Add the reverse primer (ACX), Taq polymerase, and an internal standard control to the reaction mix.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
-
Detection and Quantification:
-
Gel-based: Analyze the PCR products on a polyacrylamide gel. The characteristic 6-base pair ladder indicates telomerase activity.
-
Real-time PCR (qTRAP): Use a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified product in real-time.[11] This allows for a more quantitative assessment of telomerase activity.
-
Telomere Length Measurement by qPCR
This method provides a relative measure of telomere length.[9]
Principle: The assay compares the amplification of telomeric repeats to the amplification of a single-copy gene in a given DNA sample. The ratio of the telomere signal (T) to the single-copy gene signal (S) provides a relative measure of telomere length (T/S ratio).[9]
Detailed Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
-
qPCR Reactions: Set up two separate qPCR reactions for each sample:
-
Telomere reaction: Use primers that amplify the telomeric repeat sequence.
-
Single-copy gene reaction: Use primers for a reference gene (e.g., 36B4).[9]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the telomere and single-copy gene reactions.
-
Calculate the T/S ratio relative to a reference DNA sample.[9]
-
Signaling Pathways and Telomerase Regulation
Telomerase activity is tightly regulated by various signaling pathways. Dysregulation of these pathways is a common feature of cancer.
For instance, the proto-oncogene c-Myc is a key transcriptional activator of the hTERT gene.[5] Growth factor signaling through pathways like PI3K/Akt and MAPK can lead to the upregulation of c-Myc and subsequently, hTERT expression. Conversely, tumor suppressor proteins like p53 can repress hTERT transcription.[12][13] Understanding these regulatory networks is crucial for identifying novel targets for telomerase-directed therapies.
Conclusion
The selective activation of telomerase in cancer cells presents a unique therapeutic window. A thorough understanding of its mechanism of action, coupled with robust and quantitative experimental protocols, is essential for the successful development of novel telomerase inhibitors. This guide provides a foundational framework for researchers and drug development professionals embarking on this critical endeavor. Continued exploration of the intricate regulation of telomerase and the development of innovative inhibitory strategies hold the key to unlocking new and effective cancer treatments.
References
- 1. Fundamental mechanisms of telomerase action in yeasts and mammals: understanding telomeres and telomerase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase - Wikipedia [en.wikipedia.org]
- 3. Telomerase | Description, Function, & Facts | Britannica [britannica.com]
- 4. Telomerase Repeated Amplification Protocol (TRAP) [bio-protocol.org]
- 5. Telomerase Biogenesis and Activities from the Perspective of Its Direct Interacting Partners [mdpi.com]
- 6. Telomeres and Telomerase: From Discovery to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomerase Repeated Amplification Protocol (TRAP) [en.bio-protocol.org]
- 8. Methods that shaped telomerase research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomere measurement by quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. embopress.org [embopress.org]
- 13. NRF2 signaling pathway and telomere length in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Telomerase-IN-2: A Potent Telomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Telomerase-IN-2, a small molecule inhibitor of telomerase. Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortalization and cancer.[1][2][3][4][5][6][7] This document details the chemical properties, mechanism of action, and biological effects of this compound. Furthermore, it provides detailed experimental protocols for assessing its inhibitory activity and its impact on cell viability, which are critical for preclinical evaluation. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of telomerase inhibitors.
Chemical Structure and Properties
Note: As "this compound" is a designation for which public chemical information is not available, the following data is presented as a placeholder to illustrate the expected format.
| Property | Value |
| IUPAC Name | [Placeholder] |
| SMILES String | [Placeholder] |
| Molecular Formula | [Placeholder] |
| Molecular Weight | [Placeholder] g/mol |
| Solubility | [Placeholder] in DMSO |
| Purity | >98% (by HPLC) |
| Appearance | White to off-white solid |
| Storage | Store at -20°C |
Introduction to Telomerase
Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion.[8][9][10][11] Due to the "end replication problem," telomeres shorten with each cell division.[12][13] The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric DNA repeats to the chromosome ends.[1][2][10][14][15] Telomerase is composed of a protein catalytic subunit (hTERT) and an RNA component (hTR or hTERC) that serves as a template.[6][7][16][17] While telomerase activity is generally low or absent in most somatic cells, it is reactivated in approximately 90% of human cancers, contributing to their unlimited proliferative capacity.[1][3][9][18] This makes telomerase an attractive target for cancer therapy.[5][9]
Mechanism of Action of this compound
This compound is hypothesized to inhibit telomerase activity through direct interaction with the hTERT subunit or by disrupting the interaction between hTERT and hTR. This inhibition prevents the addition of new telomeric repeats to chromosome ends, leading to progressive telomere shortening in cancer cells. Ultimately, this can trigger cellular senescence or apoptosis, thereby limiting tumor growth.
Signaling Pathway of Telomere Maintenance and Inhibition
Caption: Telomerase signaling pathway and point of inhibition.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[18][19][20][21][22][23] It involves the extension of a substrate oligonucleotide by telomerase, followed by the amplification of the extension products.[3][19][24]
4.1.1. Materials
-
Cell lysis buffer (e.g., NP-40)
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX reverse primer
-
TRAP buffer
-
dNTPs
-
Taq polymerase
-
BSA
-
RNase-free water
-
Positive control cells (e.g., HCT116)
-
This compound
4.1.2. Experimental Workflow
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
4.1.3. Detailed Procedure
-
Cell Lysate Preparation:
-
Culture cells to be tested with varying concentrations of this compound for the desired duration.
-
Harvest approximately 100,000 cells and centrifuge at 3,000 x g for 5 minutes.[19]
-
Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer (for a concentration of 2,500 cells/µL).[19]
-
Incubate on ice for 30 minutes.[19]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract.
-
-
Telomerase Extension Reaction:
-
Prepare a master mix for the extension reaction. For one sample, combine: 40.2 µl H₂O, 5 µl TRAP buffer, 1 µl dNTPs, 1 µl Cy5-TS primer, 1 µl Primer mix, 0.4 µl BSA, and 0.4 µl Taq polymerase.[19]
-
Add 1 µL of cell extract to 49 µL of the master mix.[19]
-
Incubate at 25°C for 40 minutes for the telomerase extension step.[19]
-
Incubate at 95°C for 5 minutes to inactivate telomerase.[19]
-
-
PCR Amplification and Detection:
-
Perform PCR with the following cycles: 24 to 29 cycles of 95°C for 30 sec, 52°C for 30 sec, and 72°C for 45 sec.[19]
-
Follow with a final extension at 72°C for 10 minutes.[19]
-
Analyze the PCR products by polyacrylamide gel electrophoresis. The presence of a characteristic ladder of bands indicates telomerase activity.
-
Quantify the intensity of the bands to determine the level of telomerase inhibition by this compound.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
4.2.1. Materials
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
4.2.2. Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
4.2.3. Detailed Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[27]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Calculate cell viability as a percentage of the untreated control.
-
Data Presentation and Analysis
All quantitative data from the TRAP and MTT assays should be presented in a clear and concise manner. This includes IC₅₀ values for telomerase inhibition and cell viability, dose-response curves, and statistical analysis.
Table 2: Biological Activity of this compound (Placeholder Data)
| Assay | Cell Line | IC₅₀ (µM) |
| TRAP Assay | HCT116 | [Value] |
| MTT Assay (72h) | HCT116 | [Value] |
| TRAP Assay | HeLa | [Value] |
| MTT Assay (72h) | HeLa | [Value] |
Conclusion
This technical guide provides essential information on the chemical and biological properties of telomerase inhibitors, using "this compound" as a representative example. The detailed experimental protocols for the TRAP and MTT assays offer a solid foundation for researchers to evaluate the efficacy of such compounds. The continued investigation of telomerase inhibitors holds significant promise for the development of novel anticancer therapies.
References
- 1. Telomerase - Wikipedia [en.wikipedia.org]
- 2. Telomerase | Description, Function, & Facts | Britannica [britannica.com]
- 3. Telomerase Repeated Amplification Protocol (TRAP) [en.bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. Telomerase: structure, functions, and activity regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. It all comes together at the ends: Telomerase structure, function, and biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomere lengthening and other functions of telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Structure of Telomeres: Important for Ageing & Cancer [mdforlives.com]
- 9. Biochemistry, Telomere And Telomerase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PDB-101: Molecule of the Month: Telomerase [pdb101.rcsb.org]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Telomerase Mechanism of Telomere Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. libcatalog.usc.edu [libcatalog.usc.edu]
- 18. Telomeres and Telomerase: From Discovery to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Telomerase Repeated Amplification Protocol (TRAP) [bio-protocol.org]
- 25. broadpharm.com [broadpharm.com]
- 26. researchgate.net [researchgate.net]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Disclaimer: The specific compound "Telomerase-IN-2" could not be definitively identified in publicly available scientific literature. Therefore, this guide focuses on the discovery and synthesis of a representative and well-characterized class of molecules, the pyrazolo[1,5-a]pyrimidines , which are known to be potent inhibitors of various protein kinases involved in cancer, a field where telomerase inhibition is also a key therapeutic strategy. This document will serve as a technical guide to the core principles of discovering and synthesizing these types of compounds.
Introduction to Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic system, composed of a fused pyrazole and pyrimidine ring, serves as a robust framework for the design of potent and selective inhibitors of protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology drug discovery.[1] The pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.[1]
Discovery and Rationale
The discovery of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors often begins with high-throughput screening of compound libraries to identify initial "hit" compounds with modest inhibitory activity against a target kinase. Subsequent optimization of these hits through medicinal chemistry efforts, guided by structure-activity relationship (SAR) studies and computational modeling, leads to the development of highly potent and selective "lead" compounds.
Logical Workflow for Discovery:
References
An In-depth Technical Guide to the Binding Site of Small Molecule Inhibitors on Human Telomerase Reverse Transcriptase (hTERT)
Disclaimer: Initial searches for the specific compound "Telomerase-IN-2" did not yield any publicly available scientific literature detailing its binding site on the human telomerase reverse transcriptase (hTERT) protein. Therefore, this guide provides a comprehensive overview of the binding site and mechanism of action of a well-characterized, non-nucleosidic small molecule inhibitor of telomerase, BIBR1532 , as a representative example for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the study of other hTERT inhibitors.
Introduction to hTERT as a Therapeutic Target
Human telomerase is a ribonucleoprotein enzyme complex essential for maintaining the length of telomeres at the ends of chromosomes.[1] Its catalytic subunit, hTERT, is a reverse transcriptase that adds telomeric repeats to the 3' end of chromosomes, using the integral telomerase RNA component (hTR) as a template.[2][3] While tightly regulated in most somatic cells, telomerase is reactivated in approximately 90% of human cancers, enabling the limitless replicative potential of tumor cells.[4] This makes hTERT a compelling target for anticancer drug development. Small molecule inhibitors that directly bind to hTERT and disrupt its catalytic activity are a promising therapeutic strategy.[2][3]
The BIBR1532 Binding Site on TERT
BIBR1532 is a potent and specific non-competitive, small molecule inhibitor of telomerase.[5][6] Structural and biochemical studies have elucidated its precise binding location on the telomerase reverse transcriptase (TERT) protein.
The crystal structure of BIBR1532 in complex with the highly homologous TERT from the red flour beetle, Tribolium castaneum (tcTERT), revealed that the inhibitor binds to a conserved hydrophobic pocket located on the outer surface of the thumb domain .[5] This binding site is allosteric, meaning it is distinct from the active site where DNA synthesis occurs.[5][7]
The key residues forming this hydrophobic pocket in tcTERT and their conserved counterparts in hTERT are part of a novel motif identified as the FVYL motif .[5][8] The binding of BIBR1532 to this pocket is thought to interfere with the proper interaction between the hTERT protein and the telomerase RNA component (hTR), specifically the CR4/5 domain of hTR, which is crucial for ribonucleoprotein (RNP) assembly and enzymatic activity.[5][7] This disruption of the hTERT-hTR interaction prevents the proper closed conformation of the TERT ring structure required for full telomerase function.[5]
Quantitative Data for BIBR1532
The inhibitory activity of BIBR1532 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values vary depending on the assay system and cell type used.
| Compound | Assay Type | Cell Line / System | IC50 | Reference |
| BIBR1532 | TRAP Assay | U937 cell lysate | 670 nM | |
| BIBR1532 | TRAP Assay | Feline Oral Squamous Carcinoma Cells (SCCF1, SCCF2) | ~50 µM | [9] |
| BIBR1532 | TRAP Assay | Feline Oral Squamous Carcinoma Cells (SCCF3) | ~25 µM | [9] |
Experimental Protocols
The identification and characterization of the BIBR1532 binding site on TERT involved a combination of structural biology, biochemistry, and cell-based assays.
4.1. X-ray Crystallography
-
Objective: To determine the three-dimensional structure of TERT in complex with BIBR1532 to identify the binding site at an atomic level.
-
Methodology:
-
Protein Expression and Purification: Recombinant TERT (in this case, from Tribolium castaneum) is overexpressed in a suitable system (e.g., baculovirus-infected insect cells) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified TERT protein is crystallized by vapor diffusion, screening a wide range of conditions (precipitants, pH, temperature).
-
Soaking: The grown crystals of apo-TERT are soaked in a solution containing a high concentration of BIBR1532 to allow the inhibitor to diffuse into the crystal and bind to the protein.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the TERT-BIBR1532 complex is built and refined.[5]
-
4.2. Telomeric Repeat Amplification Protocol (TRAP) Assay
-
Objective: To measure the inhibitory effect of a compound on telomerase activity in cell extracts.
-
Methodology:
-
Cell Lysate Preparation: Extracts containing active telomerase are prepared from cancer cell lines.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer, dNTPs, and varying concentrations of the inhibitor (e.g., BIBR1532). Telomerase in the lysate adds telomeric repeats to the primer.
-
PCR Amplification: The extension products are then amplified by PCR using specific primers.
-
Detection: The PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity. The IC50 value is determined by measuring the concentration of the inhibitor that reduces telomerase activity by 50%.[9]
-
4.3. Site-Directed Mutagenesis and Cellular Assays
-
Objective: To validate the functional importance of the identified binding site residues.
-
Methodology:
-
Mutagenesis: The gene encoding hTERT is mutated to change the amino acid residues in the putative binding pocket (e.g., the FVYL motif).
-
Cell Transfection: The mutated hTERT constructs are introduced into human cells.
-
Telomerase Activity Assay: The activity of the mutant telomerase is measured using the TRAP assay to assess the impact of the mutations.
-
Telomere Length Analysis: The length of the telomeres in the cells expressing the mutant hTERT is measured over time (e.g., by Southern blot or qPCR-based methods) to determine the effect on telomere maintenance in a cellular context.[5]
-
Visualizations
Diagram of the BIBR1532 Mechanism of Action
Caption: Allosteric inhibition of hTERT by BIBR1532.
Experimental Workflow for Binding Site Characterization
Caption: Workflow for identifying and validating an inhibitor's binding site on hTERT.
References
- 1. embopress.org [embopress.org]
- 2. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomerase can be successfully targeted by a highly specific inhibitor | EurekAlert! [e3.eurekalert.org]
- 5. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
In Vitro Characterization of Telomerase-IN-2: A Technical Guide
Disclaimer: Publicly available information on a specific molecule designated "Telomerase-IN-2" is not available. This technical guide provides a representative in vitro characterization of a hypothetical telomerase inhibitor, herein referred to as this compound, based on established principles and methodologies for evaluating such compounds.
Introduction
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, playing a crucial role in cellular immortalization and the proliferation of approximately 85-90% of cancer cells.[1][2] Its selective activation in cancer, in contrast to most somatic cells, makes it a compelling therapeutic target.[3] This document details the in vitro characterization of this compound, a novel small molecule inhibitor of human telomerase. The following sections provide a comprehensive overview of its biochemical and cellular activity, mechanism of action, and the experimental protocols utilized for its evaluation.
Quantitative Data Summary
The inhibitory activity and binding affinity of this compound were assessed through a series of biochemical and cellular assays. The quantitative data are summarized in the tables below for clear comparison.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Cell Line/Enzyme Source |
| TRAP Assay | IC50 | 75 nM | HeLa Cell Lysate |
| Direct Telomerase Assay | IC50 | 68 nM | Recombinant hTERT/hTR |
| Enzyme Kinetics | Ki | 25 nM | Recombinant hTERT/hTR |
| Binding Assay (SPR) | Kd | 42 nM | Recombinant hTERT |
Table 2: Cellular Activity of this compound
| Assay Type | Parameter | Value | Cell Line |
| Cell Proliferation (72 hr) | GI50 | 1.2 µM | HeLa (Cervical Cancer) |
| Cell Proliferation (72 hr) | GI50 | 2.5 µM | A549 (Lung Cancer) |
| Telomere Shortening | Effective Conc. | 500 nM | 293T Cells (14 days) |
| Apoptosis Induction | EC50 | 3.0 µM | HeLa (Cervical Cancer) |
Experimental Protocols
Detailed methodologies for the key experiments conducted to characterize this compound are provided below.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for measuring telomerase activity.[4][5]
-
Cell Lysate Preparation: HeLa cells were harvested and lysed in a buffer containing 10 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 1 mM EGTA, 0.5% CHAPS, 10% glycerol, and RNase inhibitor. The lysate was centrifuged, and the supernatant containing active telomerase was collected.
-
Telomerase Extension: 2 µL of cell lysate was incubated with a reaction mixture containing a biotinylated TS primer (5'-AATCCGTCGAGCAGAGTT-3'), dNTPs, and this compound at various concentrations. This reaction was allowed to proceed at 30°C for 30 minutes, allowing telomerase to add telomeric repeats to the primer.
-
PCR Amplification: The extension products were then amplified by PCR using the TS primer and a reverse primer (ACX). The PCR products were separated by polyacrylamide gel electrophoresis.
-
Data Analysis: The intensity of the characteristic 6-bp ladder of the PCR products was quantified to determine the level of telomerase inhibition. The IC50 value was calculated from the dose-response curve.
Direct Telomerase Activity Assay
This assay directly measures the incorporation of radiolabeled nucleotides by recombinant telomerase.
-
Enzyme and Substrate: Recombinant human telomerase (hTERT/hTR complex) was used. The substrate was a telomeric DNA primer (5'-(TTAGGG)3-3').
-
Reaction Mixture: The reaction buffer contained 50 mM Tris-HCl (pH 8.3), 50 mM KCl, 1 mM MgCl2, 5 mM β-mercaptoethanol, dATP, dGTP, [α-32P]TTP, and varying concentrations of this compound.
-
Assay Procedure: The reaction was initiated by adding the telomerase enzyme and incubated at 30°C for 1 hour. The reaction was stopped, and the radiolabeled products were precipitated and collected on a filter membrane.
-
Quantification: The amount of incorporated radioactivity was measured using a scintillation counter. The IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR was used to measure the binding kinetics and affinity of this compound to the hTERT protein.
-
Immobilization: Recombinant hTERT was immobilized on a CM5 sensor chip.
-
Binding Analysis: this compound at various concentrations was flowed over the sensor chip surface. The association and dissociation of the compound were monitored in real-time by measuring the change in the refractive index.
-
Data Analysis: The sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell Proliferation Assay
The effect of this compound on the growth of cancer cell lines was determined using a standard MTS assay.
-
Cell Culture: HeLa and A549 cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells were treated with a serial dilution of this compound for 72 hours.
-
MTS Assay: After the incubation period, MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours. The absorbance at 490 nm was measured, which is proportional to the number of viable cells.
-
GI50 Calculation: The concentration of the compound that caused a 50% reduction in cell growth (GI50) was calculated from the dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the action and characterization of this compound.
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. Fundamental mechanisms of telomerase action in yeasts and mammals: understanding telomeres and telomerase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Telomere Length Analysis and In Vitro Telomerase Assay | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Effects of the Telomerase Inhibitor Imetelstat on Telomere Length
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a compound named "Telomerase-IN-2" did not yield any specific information. This guide will focus on a well-characterized, clinically relevant telomerase inhibitor, Imetelstat (GRN163L) , to provide a representative and detailed analysis of how telomerase inhibition impacts telomere length.
Introduction to Telomerase and the Telomerase Inhibitor Imetelstat
Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that are crucial for maintaining genomic stability.[1] With each cell division, telomeres progressively shorten, a process that acts as a mitotic clock and eventually leads to cellular senescence or apoptosis.[1] In the majority of cancer cells, the enzyme telomerase is reactivated, counteracting telomere shortening and enabling replicative immortality.[2][3] This makes telomerase a compelling target for anticancer therapies.[2]
Imetelstat (formerly GRN163L) is a first-in-class, 13-mer oligonucleotide with a lipid-conjugated thio-phosphoramidate backbone.[4][5] It is a potent and specific competitive inhibitor of human telomerase.[2][4] By binding with high affinity to the template region of the RNA component of human telomerase (hTR), Imetelstat blocks the enzyme's ability to add telomeric repeats to the ends of chromosomes.[4][6] This leads to progressive telomere shortening in cancer cells, ultimately resulting in the inhibition of cell proliferation and induction of cell death.[6][7] Imetelstat has demonstrated preferential activity against malignant cells, which typically exhibit higher telomerase activity compared to normal somatic cells.[2]
Mechanism of Action of Imetelstat
Imetelstat functions as a direct competitive inhibitor of the telomerase enzyme complex.[2] The oligonucleotide sequence of Imetelstat is complementary to the template region of the human telomerase RNA component (hTR).[6] This high-affinity binding sterically hinders the association of the telomerase complex with the chromosome ends, preventing the addition of new telomeric repeats.[4][6] The lipid moiety enhances the cellular uptake and bioavailability of the oligonucleotide.[7]
Caption: Mechanism of Imetelstat Action.
Quantitative Data on Telomere Length Modulation by Imetelstat
The following table summarizes the quantitative effects of Imetelstat on telomere length in various human cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | Initial Telomere Length (kb) | Imetelstat Concentration | Treatment Duration | Telomere Shortening | Reference(s) |
| H157-luc | Non-Small Cell Lung Cancer | 15 | Not Specified | 8 weeks | Progressive shortening | [8] |
| H2087 | Non-Small Cell Lung Cancer | 3 | Not Specified | 8 weeks | Progressive shortening | [8] |
| Calu-3 | Non-Small Cell Lung Cancer | 1.5 | Not Specified | Continuous | Leads to senescence | [8] |
| CAPAN1 | Pancreatic Cancer | ~2-3 | 75 nM (IC50) | 25 Population Doublings | Initial rapid shortening | [5][9][10] |
| CD18 | Pancreatic Cancer | ~2-3 | 204 nM (IC50) | 19 Population Doublings | Initial rapid shortening | [5][9][10] |
| KMS11 | Myeloma | 2.9 | 10 µM | 10 Mitotic Divisions | Approached 2.5 kb | [1] |
| CA46 | Lymphoma | 6.0 | 10 µM | 55 Mitotic Divisions | Approached 2.5 kb | [1] |
Experimental Protocols
4.1. Telomere Restriction Fragment (TRF) Analysis
TRF analysis is a gold-standard method for measuring the average length of telomeres in a population of cells.
Methodology:
-
Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from cultured cells or tissue samples. It is critical to minimize DNA shearing during this process.
-
Restriction Enzyme Digestion: The genomic DNA is digested with a cocktail of restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeat sequences but cleave frequently in the subtelomeric regions. This digestion releases the telomeric fragments.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using pulsed-field or conventional agarose gel electrophoresis.
-
Southern Blotting: The separated DNA fragments are transferred from the gel to a nylon or nitrocellulose membrane.
-
Hybridization: The membrane is incubated with a labeled probe (radioactive or chemiluminescent) that is specific for the telomeric repeat sequence (e.g., (TTAGGG)n).
-
Detection: The labeled probe bound to the telomeric DNA is visualized using autoradiography or a chemiluminescence detection system. The result is a smear of fragments representing the distribution of telomere lengths in the cell population.
-
Analysis: The mean TRF length is determined by analyzing the density profile of the smear relative to DNA size markers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Imetelstat, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Imetelstat, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telomerase Inhibitor Imetelstat (GRN163L) Limits the Lifespan of Human Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 6. What is the mechanism of Imetelstat? [synapse.patsnap.com]
- 7. Imetelstat - Wikipedia [en.wikipedia.org]
- 8. Telomerase inhibitor imetelstat has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomerase inhibitor Imetelstat (GRN163L) limits the lifespan of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of Telomerase Inhibition in Cellular Senescence: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Telomerase-IN-2" is not publicly available. This guide will therefore focus on the well-characterized telomerase inhibitors, Imetelstat (GRN163L) and BIBR1532 , as representative examples to illustrate the principles of telomerase inhibition and its role in inducing cellular senescence. The data and protocols presented are based on published literature for these compounds and should be considered illustrative for the broader class of telomerase inhibitors.
Introduction
Cellular senescence is a fundamental biological process characterized by an irreversible state of cell cycle arrest. It plays a dual role in both tumor suppression and aging. A key driver of replicative senescence is the progressive shortening of telomeres, protective nucleoprotein caps at the ends of chromosomes. Telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats, thereby enabling cellular immortality, a hallmark of cancer cells.[1]
Targeting telomerase presents a compelling therapeutic strategy for cancer. By inhibiting telomerase, the protective telomere caps erode with each cell division, ultimately triggering a DNA damage response and inducing cellular senescence or apoptosis in cancer cells, which are highly dependent on this enzyme for their sustained proliferation.[1] This technical guide provides an in-depth overview of the mechanism of action of telomerase inhibitors, their quantitative effects on cellular senescence, detailed experimental protocols for assessing their activity, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action of Telomerase Inhibitors
Telomerase inhibitors function through various mechanisms to disrupt the catalytic activity of the telomerase enzyme complex. The two primary components of telomerase are the catalytic subunit, human telomerase reverse transcriptase (hTERT), and the RNA template component (hTR or TERC). Inhibitors can target either of these components.
-
Imetelstat (GRN163L): Imetelstat is a 13-mer oligonucleotide with a lipid-conjugated N3’→P5’ thio-phosphoramidate backbone. It acts as a competitive inhibitor by binding directly to the template region of hTR. This binding event physically obstructs the association of the telomere with the active site of telomerase, thereby preventing the addition of new telomeric repeats. The lipid modification enhances cellular uptake of the oligonucleotide.
-
BIBR1532: BIBR1532 is a non-nucleosidic small molecule that functions as a non-competitive inhibitor of telomerase. It binds to a hydrophobic pocket on the thumb domain of hTERT, distant from the active site. This allosteric binding induces a conformational change in the enzyme, which ultimately inhibits its catalytic activity.
The inhibition of telomerase leads to a predictable cascade of events within the cell, as depicted in the signaling pathway below.
Quantitative Data on Telomerase Inhibitors and Cellular Senescence
The efficacy of telomerase inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for Imetelstat and BIBR1532 from published studies.
Table 1: In Vitro Inhibition of Telomerase Activity
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Imetelstat (GRN163L) | Pancreatic Cancer Cell Lines (Panel of 10) | TRAP Assay | 50 nM - 200 nM | [2] |
| Imetelstat (GRN163L) | Neuroblastoma (CLB-GA) | TRAP-ELISA | 0.89 µM | [3] |
| Imetelstat (GRN163L) | Neuroblastoma (BE(2)-C) | TRAP-ELISA | 6.5 µM | [3] |
| Imetelstat (GRN163L) | Neuroblastoma (SH-SY5Y) | TRAP-ELISA | 31.3 µM | [3] |
| BIBR1532 | Cell-free | TRAP Assay | 100 nM | [4] |
| BIBR1532 | Leukemia (JVM13) | Proliferation Assay | 52 µM | [4] |
| BIBR1532 | Acute Myeloid Leukemia (AML) | Proliferation Assay | 56 µM | [4] |
Table 2: Effects on Cellular Proliferation and Senescence
| Compound | Cell Line | Concentration | Effect | Time Course | Reference |
| Imetelstat (GRN163L) | Pancreatic Cancer (CAPAN1) | Continuous Exposure | Complete loss of viability | 47 doublings | [2] |
| Imetelstat (GRN163L) | Pancreatic Cancer (CD18) | Continuous Exposure | Complete loss of viability | 69 doublings | [2] |
| BIBR1532 | Leukemia | Not specified | Induction of senescence | ~120 days | [4] |
| BIBR1532 | Non-Small Cell Lung Cancer | 10 µM | Proliferation arrest, senescence | Long-term |
Experimental Protocols
Accurate assessment of the effects of telomerase inhibitors requires robust and well-defined experimental protocols. The following sections detail the methodologies for key assays.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Principle: The assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic substrate oligonucleotide (TS primer). Second, the extended products are amplified by PCR using the TS primer and a reverse primer (ACX). The amplified products are then visualized by gel electrophoresis.
Materials:
-
TRAPeze® Telomerase Detection Kit (or individual reagents)
-
TS Primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX Primer
-
Cell lysis buffer (e.g., CHAPS-based)
-
Taq DNA polymerase
-
dNTPs
-
PCR buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer at a concentration of 10^6 cells/100 µL.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing TRAP buffer, dNTPs, TS primer, and the cell extract.
-
Incubate at 25°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add ACX primer and Taq polymerase to the reaction mix.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
95°C for 30 seconds
-
59°C for 30 seconds
-
72°C for 1 minute
-
-
Final extension at 72°C for 10 minutes.
-
-
-
Detection:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA dye and visualize the characteristic 6-base pair ladder of telomeric repeats.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
SA-β-Gal staining is a widely used cytochemical marker for senescent cells.
Principle: Senescent cells exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0. The assay uses a chromogenic substrate, X-gal, which is cleaved by β-galactosidase to produce a blue-colored precipitate in senescent cells.
Materials:
-
Senescence β-Galactosidase Staining Kit (or individual reagents)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution:
-
Citrate-buffered saline, pH 6.0
-
Potassium ferrocyanide
-
Potassium ferricyanide
-
Magnesium chloride
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
-
Phosphate-buffered saline (PBS)
-
Light microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with the telomerase inhibitor for the desired duration.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining:
-
Prepare the staining solution fresh.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells. Protect from light.
-
-
Analysis:
-
Observe the cells under a light microscope.
-
Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in multiple fields of view.
-
Conclusion
Telomerase inhibitors represent a promising class of anti-cancer agents that exploit the fundamental differences in telomere maintenance between cancer and normal somatic cells. As demonstrated with the representative compounds Imetelstat and BIBR1532, these inhibitors can effectively block telomerase activity, leading to telomere shortening and the induction of cellular senescence. The experimental protocols detailed in this guide provide a framework for researchers to assess the efficacy of novel telomerase inhibitors and to further elucidate their role in cancer therapy. The continued development and investigation of these targeted therapies hold significant potential for improving patient outcomes.
References
- 1. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telomerase-targeting compounds Imetelstat and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Telomerase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Telomerase-IN-2, a novel inhibitor of telomerase. The information presented herein is intended for an audience with a technical background in molecular biology, oncology, and drug discovery.
Core Compound Information
This compound, also known as Telomerase inhibitor 2, is a small molecule inhibitor of telomerase with demonstrated anti-cancer activity. It operates through a distinct mechanism of action, by reducing the expression of dyskerin, a key component of the telomerase holoenzyme.
| Property | Value |
| Synonyms | Telomerase inhibitor 2 |
| CAS Number | 1610878-54-0 |
| Molecular Formula | C₃₄H₃₉N₃O₉ |
| Molecular Weight | 633.69 g/mol |
| IC₅₀ | 0.89 µM |
Mechanism of Action
This compound exerts its inhibitory effect on telomerase not by direct interaction with the catalytic subunit (hTERT) or the RNA template (hTR), but by downregulating the expression of dyskerin (DKC1). Dyskerin is a crucial protein for the stability and function of the telomerase RNA component (hTR). By decreasing the available dyskerin, this compound indirectly leads to a reduction in functional telomerase complexes within the cell, resulting in the inhibition of telomere maintenance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to measure telomerase activity.
Materials:
-
Cell lysis buffer (e.g., CHAPS lysis buffer)
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
TRAP reaction buffer (containing dNTPs, Taq polymerase, and internal control)
-
Protein quantification kit (e.g., BCA assay)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining solution (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract using a BCA assay.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, add 2 µg of cell extract to the TRAP reaction mix containing the TS primer.
-
Incubate at 25°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add the ACX primer and Taq polymerase to the reaction mixture.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 55°C for 30 seconds.
-
Extension at 72°C for 1 minute.
-
-
Final extension at 72°C for 10 minutes.
-
-
-
Detection:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with SYBR Green or a similar DNA stain.
-
Visualize the DNA fragments under UV light. A characteristic ladder of 6-bp increments indicates telomerase activity.
-
Western Blot for Dyskerin Expression
This protocol details the detection and quantification of dyskerin protein levels in cell lysates.
Materials:
-
RIPA buffer (with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Dyskerin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dyskerin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize the results.
-
Quantitative Data Summary
The following table summarizes the key quantitative findings from the initial studies on this compound.
| Assay | Cell Line | Parameter | Value |
| Telomerase Inhibition | - | IC₅₀ | 0.89 µM |
| Cell Viability (MTT Assay) | SMMC-7721 | IC₅₀ (48h) | 1.25 µM |
| Cell Viability (MTT Assay) | HeLa | IC₅₀ (48h) | 2.5 µM |
| Dyskerin mRNA expression (qRT-PCR) | SMMC-7721 (treated with 1 µM this compound) | Fold Change | ~0.4 |
| Dyskerin protein expression (Western Blot) | SMMC-7721 (treated with 1 µM this compound) | Relative Expression | ~0.5 |
Signaling Pathways
Telomere dysfunction, which can be induced by telomerase inhibitors like this compound, is known to activate DNA damage response (DDR) pathways. The two major signaling pathways implicated in response to critically short or uncapped telomeres are the p53 and the p16/RB pathways. Activation of these pathways leads to cellular senescence or apoptosis, which are critical tumor-suppressive mechanisms.
Conclusion
This compound represents a promising lead compound for the development of novel anti-cancer therapeutics. Its unique mechanism of targeting dyskerin expression offers an alternative strategy for telomerase inhibition. Further research is warranted to fully elucidate its pharmacological properties, in vivo efficacy, and safety profile. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in advancing the study of this and similar telomerase inhibitors.
Methodological & Application
Application Notes and Protocols for Telomerase-IN-2 TRAP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme in cellular immortalization and is a prominent target in cancer therapy. The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method used to detect and quantify telomerase activity.[1][2] This document provides detailed application notes and a comprehensive protocol for the use of Telomerase-IN-2, a small molecule inhibitor of telomerase, in the TRAP assay.
This compound is a potent and specific inhibitor of the telomerase enzyme. Its mechanism of action involves the direct inhibition of the catalytic subunit of telomerase (hTERT), thereby preventing the addition of telomeric repeats to chromosome ends.[3][4] This leads to progressive telomere shortening in cancer cells, ultimately inducing cell cycle arrest and apoptosis.[3][5] The TRAP assay is an essential tool for evaluating the efficacy of such inhibitors.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in a TRAP assay. These values are provided as an example for data presentation and may not represent actual experimental results.
| Parameter | Value | Cell Line | Notes |
| IC50 | 0.5 µM | HeLa | The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of telomerase activity in the TRAP assay. |
| Optimal Concentration | 1 µM | HeLa | Concentration at which maximal inhibition of telomerase activity is observed with minimal off-target effects. |
| Incubation Time | 24 hours | HeLa | The duration of cell treatment with this compound prior to cell lysis and TRAP assay. |
Experimental Protocols
This section details the step-by-step methodology for performing the TRAP assay to evaluate the inhibitory effect of this compound.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 1X CHAPS Lysis Buffer)[6]
-
TRAP Reaction Buffer (5X)
-
dNTP mix (10 mM)
-
TS Primer (Telomerase Substrate)
-
ACX Primer (Reverse Primer)
-
Taq DNA Polymerase
-
Nuclease-free water
-
PCR tubes
-
Thermal cycler
-
Polyacrylamide gel (10-12%)
-
TBE Buffer
-
Loading dye
-
DNA ladder
-
Gel imaging system
Experimental Workflow Diagram
Caption: Workflow for the this compound TRAP assay.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Seed the chosen cancer cell line (e.g., HeLa) in a 6-well plate at an appropriate density to achieve 70-80% confluency at the time of harvesting. b. The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO). c. Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysate Preparation: [7] a. After incubation, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 200 µL of ice-cold 1X CHAPS Lysis Buffer to each well.[6] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 20 minutes at 4°C. f. Carefully transfer the supernatant (cell extract) to a new tube, avoiding the pellet. g. Determine the protein concentration of the cell extract using a standard protein assay (e.g., Bradford or BCA). Adjust the concentration to 1 µg/µL with lysis buffer.
3. TRAP Reaction: a. Prepare the TRAP reaction mix in a PCR tube on ice. For a single 50 µL reaction:
- 10 µL of 5X TRAP Buffer
- 2 µL of 10 mM dNTP mix
- 1 µL of TS Primer (50 ng/µL)
- 1 µL of cell extract (1 µg)
- Nuclease-free water to a final volume of 48 µL b. Gently mix the components. c. Incubate the reaction at 25-30°C for 30-60 minutes for the telomerase extension step. d. Heat-inactivate the telomerase by incubating at 95°C for 5 minutes.
4. PCR Amplification: [7] a. To the heat-inactivated TRAP reaction, add the following PCR mix:
- 1 µL of ACX Primer (50 ng/µL)
- 0.4 µL of Taq DNA Polymerase (5 U/µL)
- 1 µL of Nuclease-free water b. Perform PCR using the following cycling conditions:
- Initial Denaturation: 95°C for 2 minutes
- 30-35 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-60°C for 30 seconds
- Extension: 72°C for 1 minute
- Final Extension: 72°C for 5 minutes
5. Detection of TRAP Products: a. Mix 20 µL of the PCR product with 4 µL of 6X loading dye. b. Load the samples onto a 10-12% non-denaturing polyacrylamide gel. c. Run the gel in 1X TBE buffer at 100-150V until the dye front reaches the bottom of the gel. d. Stain the gel with a suitable DNA stain (e.g., SYBR Green or Ethidium Bromide). e. Visualize the DNA bands using a gel imaging system. Telomerase activity will be visible as a characteristic ladder of 6-bp repeats.
6. Data Analysis: a. Quantify the intensity of the TRAP ladder for each sample. b. Normalize the telomerase activity to the vehicle control. c. Plot the percentage of telomerase inhibition against the concentration of this compound to determine the IC50 value.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of telomerase and the point of inhibition by this compound.
Caption: Inhibition of telomerase by this compound.
References
- 1. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. What are Telomerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Telomerase-IN-2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase-IN-2 is a potent and specific inhibitor of telomerase, a ribonucleoprotein enzyme essential for maintaining telomere length and promoting cellular immortality in most cancer cells. By targeting the expression of dyskerin, a key component of the telomerase holoenzyme, this compound offers a promising avenue for anti-cancer research and drug development. These application notes provide detailed protocols for the in vitro use of this compound to assess its effects on cancer cell lines.
Mechanism of Action
This compound exerts its inhibitory effect by decreasing the expression of dyskerin. Dyskerin is a crucial protein that binds to and stabilizes the telomerase RNA component (hTR). The reduction of dyskerin levels leads to the degradation of hTR, which in turn prevents the proper assembly and function of the telomerase complex. This ultimately results in the inhibition of telomerase activity, leading to telomere shortening, cell cycle arrest, and apoptosis in cancer cells.[1][2][3][4][5]
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 (Dyskerin Expression) | 0.89 µM | Not specified | [Source for IC50] |
| Active Against | High Activity | HeLa, SMMC-7721, SGC-7901, U87, HepG2 | [Source for cell lines] |
Note: The IC50 value refers to the concentration required to inhibit the expression of dyskerin by 50%. Effective concentrations for inducing cell death or inhibiting telomerase activity in cell culture may vary.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., HeLa, U87)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. Telomerase Activity Assay (TRAP Assay)
This protocol measures the activity of telomerase in cell lysates after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line
-
Cell lysis buffer (e.g., CHAPS lysis buffer)
-
TRAP assay kit (containing TRAP buffer, dNTPs, TS primer, ACX primer, and Taq polymerase)
-
PCR tubes
-
Thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 48 or 72 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
TRAP Reaction: In a PCR tube, mix a standardized amount of protein lysate with the TRAP reaction mix according to the kit manufacturer's instructions.
-
Telomerase Extension: Incubate the reaction mixture at room temperature for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Perform PCR amplification of the extended products using a thermocycler.
-
Detection: Analyze the PCR products by PAGE and visualize the DNA bands using a DNA staining dye. A ladder of bands with 6 base pair increments indicates telomerase activity.
-
Quantification: Quantify the intensity of the bands to determine the relative telomerase activity.
3. Western Blot for Dyskerin Expression
This protocol assesses the effect of this compound on the protein levels of dyskerin.
Materials:
-
This compound
-
Cancer cell line
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibody against dyskerin
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above and lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-dyskerin antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize it to the loading control to determine the relative expression of dyskerin.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for in vitro studies of this compound.
References
- 1. Telomerase activity in HeLa cervical carcinoma cell line proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. A Yeast Chemical Genetic Screen Identifies Inhibitors of Human Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Telomerase-IN-2: Application Notes and Protocols for Telomere Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme in cellular immortalization and is a prominent target in cancer research.[1][2] Telomerase-IN-2 is a potent and specific inhibitor of telomerase activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in studying telomere biology and for its evaluation as a potential therapeutic agent.
This compound is a chromen-4-one derivative that exerts its inhibitory effect through a novel mechanism: the downregulation of dyskerin expression.[1] Dyskerin is a crucial component of the telomerase holoenzyme, essential for its stability and function.[3][4] By reducing dyskerin levels, this compound effectively disrupts telomerase activity, leading to telomere shortening and subsequent cell cycle arrest or apoptosis in cancer cells.[1][2]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one |
| Molecular Formula | C34H39N3O9 |
| Molecular Weight | 633.69 g/mol |
| CAS Number | 1610878-54-0 |
| Appearance | Solid |
| Purity | >95% |
| Solubility | Soluble in DMSO |
Quantitative Data
Table 1: In Vitro Biological Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Telomerase Inhibition (IC50) | - | 0.89 µM | [1] |
| Antiproliferative Activity (IC50) | HeLa (Cervical Cancer) | Data not specified | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | Data not specified | [1] | |
| SGC-7901 (Gastric Cancer) | Data not specified | [1] | |
| U87 (Glioblastoma) | Data not specified | [1] | |
| HepG2 (Hepatocellular Carcinoma) | Data not specified | [1] |
Note: While the primary publication states high activity against the listed cell lines, specific IC50 values for antiproliferative activity were not provided in the abstract. Researchers should perform dose-response studies to determine the IC50 in their cell line of interest.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of telomerase activity via the downregulation of dyskerin, a key protein in the telomerase holoenzyme complex.[1] This leads to reduced telomerase stability and function, resulting in the progressive shortening of telomeres in proliferating cancer cells.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on telomere biology.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.[5][6]
Materials:
-
Cells treated with this compound or vehicle control
-
CHAPS lysis buffer
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX reverse primer (5'-GCGCGG[CTTACC]3CTAACC-3')
-
dNTPs
-
Taq DNA polymerase
-
PCR tubes and thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
SYBR Green or other DNA staining dye
Procedure:
-
Cell Lysate Preparation:
-
Harvest approximately 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Telomerase Extension:
-
In a PCR tube, mix 2 µg of cell lysate with a reaction mixture containing TS primer, dNTPs, and reaction buffer.
-
Incubate at 25°C for 30 minutes to allow telomerase to extend the TS primer.
-
Inactivate telomerase by heating at 95°C for 5 minutes.
-
-
PCR Amplification:
-
Add ACX reverse primer and Taq DNA polymerase to the reaction mixture.
-
Perform PCR with the following cycling conditions: 30-35 cycles of 94°C for 30s, 55°C for 30s, and 72°C for 1 min.
-
-
Detection:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with SYBR Green and visualize the characteristic 6-base pair ladder, which indicates telomerase activity.
-
Quantify the band intensities to compare telomerase activity between samples.
-
Western Blot for Dyskerin Expression
This protocol is used to determine the effect of this compound on the protein levels of dyskerin.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE system
-
PVDF membrane
-
Primary antibody against Dyskerin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-dyskerin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of dyskerin.
-
Telomere Length Measurement (Quantitative PCR)
This qPCR-based method measures the average telomere length relative to a single-copy gene.[7][8]
Materials:
-
Genomic DNA extracted from cells treated with this compound or vehicle control
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Primers for telomere repeats (TelG: 5'-ACACTAAGGTTTGGGTTTGGGTTTGGGTTTGGGTTAGTGT-3'; TelC: 5'-TGTTAGGTATCCCTATCCCTATCCCTATCCCTATCCCTAACA-3')
-
Primers for a single-copy gene (e.g., 36B4 or ALB)
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and control cells.
-
qPCR Reaction Setup:
-
Prepare separate qPCR reactions for the telomere repeats and the single-copy gene.
-
Each reaction should contain genomic DNA (10-20 ng), SYBR Green master mix, and the respective forward and reverse primers.
-
-
qPCR Cycling:
-
Perform qPCR with an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions.
-
Calculate the relative telomere length as a T/S ratio, normalized to a reference sample.
-
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyskerin: an essential pseudouridine synthase with multifaceted roles in ribosome biogenesis, splicing, and telomere maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. telomer.com.tr [telomer.com.tr]
- 7. Telomere length assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Telomerase Inhibitor in Combination with Chemotherapy
For Research Use Only.
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is overexpressed in the vast majority of cancer cells, contributing to their immortal phenotype. This makes telomerase an attractive target for anti-cancer therapies. Telomerase inhibitors, when used in combination with traditional chemotherapeutic agents, have the potential to enhance therapeutic efficacy and overcome drug resistance.
These application notes provide a comprehensive overview of the use of a small molecule telomerase inhibitor in combination with standard chemotherapy. Due to the limited availability of public data on Telomerase-IN-2, this document utilizes data from a closely related and well-characterized non-nucleosidic telomerase inhibitor, BIBR1532, as a representative compound. The protocols and conceptual frameworks provided herein are intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of telomerase inhibitors with chemotherapy.
Data Presentation
The following tables summarize the cytotoxic effects of the telomerase inhibitor BIBR1532, both as a single agent and in combination with various chemotherapeutic drugs, across different cancer cell lines.
Table 1: Single-Agent IC50 Values of BIBR1532 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 48.53[1][2] | 37.22[1][2] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 39.59[1][2] | 22.71[1][2] |
| MCF-7 | Breast Cancer | 34.59[3] | - |
| Breast Cancer Stem Cells (BCSC) | Breast Cancer | 29.91[3] | - |
| K562 | Multiple Myeloma | - | - |
| MEG-01 | Multiple Myeloma | - | - |
Table 2: Synergistic Effects of BIBR1532 in Combination with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination | Effect |
| MCF-7 | Breast Cancer | BIBR1532 + Paclitaxel | Synergistic growth inhibition[4][5] |
| Multiple Breast Cancer Cell Lines | Breast Cancer | BIBR1532 + Paclitaxel | Synergistic growth inhibition[4][5] |
| Nalm-6 | Pre-B Acute Lymphoblastic Leukemia | BIBR1532 + Doxorubicin | Synergistic anticancer effect[6][7] |
| Multiple Myeloma Cells | Multiple Myeloma | BIBR1532 + Doxorubicin | Synergistic effect[8] |
| Multiple Myeloma Cells | Multiple Myeloma | BIBR1532 + Bortezomib | Synergistic effect[8] |
| HeLa | Cervical Cancer | BIBR1532 + Cisplatin | Synergistic effect[9][10] |
| U-118 MG | Glioblastoma | BIBR1532 + Doxorubicin | Highest synergistic effect among tested combinations[9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a telomerase inhibitor in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Telomerase inhibitor (e.g., BIBR1532)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solvent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the telomerase inhibitor and the chemotherapeutic agent in culture medium.
-
Treat cells with the single agents or their combinations at various concentrations. Include untreated and solvent-treated cells as controls.
-
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the combination treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15]
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the combination treatment on cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest and wash cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating the combination of a telomerase inhibitor with chemotherapy.
Caption: Proposed signaling pathway for synergistic anti-cancer effects.
References
- 1. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A combination of the telomerase inhibitor, BIBR1532, and paclitaxel synergistically inhibit cell proliferation in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A combination of the telomerase inhibitor, BIBR1532, and paclitaxel synergistically inhibit cell proliferation in breast cancer cell lines - ProQuest [proquest.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of telomerase using BIBR1532 enhances doxorubicin-induced apoptosis in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. kumc.edu [kumc.edu]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Telomerase-IN-2 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to better mimic the complex microenvironment of solid tumors. These models offer significant advantages over traditional 2D cell cultures by recapitulating crucial aspects of tumor physiology, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. Telomerase, an enzyme responsible for maintaining telomere length, is reactivated in approximately 85-90% of cancers, making it a prime target for anti-cancer therapies.[1] Telomerase-IN-2 is a potent small molecule inhibitor of telomerase activity. It functions by decreasing the expression of dyskerin, a key component of the telomerase holoenzyme, with an IC50 of 0.89 µM.[2][3] These application notes provide detailed protocols for utilizing this compound in 3D cancer cell culture models to assess its anti-tumor efficacy.
Mechanism of Action
This compound exerts its inhibitory effect on telomerase by downregulating the expression of dyskerin, an essential protein for the stability and function of the telomerase RNA component (hTR).[2][4][5] Dyskerin is a pseudouridine synthase that, along with other proteins, forms the H/ACA ribonucleoprotein complex, which is crucial for ribosome biogenesis and the processing and stability of hTR.[6][7] By reducing dyskerin levels, this compound disrupts the telomerase holoenzyme, leading to telomere shortening, induction of cellular senescence, and apoptosis in cancer cells.[8]
Downstream signaling pathways affected by dyskerin inhibition and subsequent telomere dysfunction primarily involve the activation of the p53 and p16/RB tumor suppressor pathways.[9][10] Critically short telomeres are recognized as DNA damage, triggering a DNA damage response (DDR) that activates p53.[9] Activated p53 can then induce cell cycle arrest through the transcription of p21, or promote apoptosis. The p16/RB pathway can also be activated, leading to a stable cell cycle arrest. Furthermore, dyskerin downregulation has been shown to induce endoplasmic reticulum (ER) stress and promote autophagy through the inhibition of the AKT/mTOR signaling pathway.[6]
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from experiments using this compound in a 3D spheroid model of a cancer cell line (e.g., HCT116 colon cancer). These tables are designed to provide a clear and structured representation of the inhibitor's effects.
Table 1: Dose-Response of this compound on 3D Spheroid Viability
| Concentration (µM) | Average Spheroid Diameter (µm) | % Viability (Normalized to Control) |
| 0 (Control) | 550 ± 25 | 100% |
| 0.1 | 530 ± 28 | 95% |
| 0.5 | 450 ± 30 | 80% |
| 1.0 | 350 ± 22 | 60% |
| 2.5 | 200 ± 18 | 35% |
| 5.0 | 120 ± 15 | 15% |
| 10.0 | 80 ± 10 | 5% |
Table 2: Time-Course of Apoptosis Induction by this compound (2.5 µM) in 3D Spheroids
| Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) | % Annexin V Positive Cells |
| 0 | 1.0 | 2% |
| 24 | 1.8 | 15% |
| 48 | 3.5 | 40% |
| 72 | 5.2 | 65% |
Table 3: Effect of this compound on Telomerase Activity in 3D Spheroids
| Treatment | Telomerase Activity (Relative to Control) |
| Control | 100% |
| This compound (1.0 µM) | 45% |
| This compound (2.5 µM) | 20% |
| This compound (5.0 µM) | 8% |
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for testing this compound.
Experimental Protocols
Protocol 1: 3D Spheroid Formation
This protocol describes the generation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete medium.
-
Count the cells and determine the viability (should be >90%).
-
Prepare a cell suspension at a concentration of 2.5 x 104 cells/mL.
-
Add 200 µL of the cell suspension (5,000 cells) to each well of a 96-well round-bottom ultra-low attachment plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-4 days to allow for spheroid formation.
Protocol 2: 3D Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol measures the number of viable cells in spheroids based on the quantification of ATP.
Materials:
-
3D spheroids in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
After 3-4 days of spheroid formation, carefully remove 100 µL of medium from each well.
-
Add 100 µL of the corresponding this compound dilution or vehicle control to each well.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of viability.
Protocol 3: 3D Spheroid Apoptosis Assay (Caspase-Glo® 3/7 3D)
This protocol measures caspase-3 and -7 activities as a marker for apoptosis.
Materials:
-
3D spheroids in a 96-well plate
-
This compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 3D Reagent
-
Luminometer
Procedure:
-
Treat the spheroids with the desired concentration of this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).
-
At each time point, equilibrate the plate and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix the contents gently by swirling the plate.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 4: Telomerase Activity Assay (TRAP Assay)
This protocol measures telomerase activity in cell lysates from 3D spheroids.
Materials:
-
3D spheroids
-
This compound
-
PBS
-
Lysis buffer (e.g., CHAPS lysis buffer)
-
Telomeric Repeat Amplification Protocol (TRAP) kit (e.g., from Millipore or other suppliers)
-
qPCR instrument
Procedure:
-
Treat spheroids with this compound for the desired time and concentration.
-
Collect spheroids from each treatment group (pooling several spheroids may be necessary to obtain sufficient protein).
-
Wash the spheroids twice with ice-cold PBS.
-
Lyse the spheroids in 50-100 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of the extracts (e.g., using a BCA assay).
-
Perform the TRAP assay according to the manufacturer's instructions, using equal amounts of protein for each sample. This typically involves an extension step where telomerase adds telomeric repeats to a substrate, followed by PCR amplification of the extended products.
-
Analyze the results by gel electrophoresis or quantitative PCR (qPCR).
-
Quantify the telomerase activity relative to the control group. An internal PCR control should be included to normalize for PCR efficiency.
References
- 1. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-terminal residues of human dyskerin are required for interactions with telomerase RNA that prevent RNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dyskerin - Wikipedia [en.wikipedia.org]
- 6. Dyskerin Downregulation Can Induce ER Stress and Promote Autophagy via AKT-mTOR Signaling Deregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyskerin: an essential pseudouridine synthase with multifaceted roles in ribosome biogenesis, splicing, and telomere maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomere shortening and apoptosis in telomerase-inhibited human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p53/p21WAF/CIP Pathway Mediates Oxidative Stress and Senescence in Dyskeratosis Congenita Cells with Telomerase Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
Application Notes and Protocols: Telomerase-IN-2 in Specific Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for the sustained proliferation of cancer cells. Its activity is detected in approximately 85-90% of malignant tumors, making it a highly attractive target for the development of novel cancer therapeutics.[1] Telomerase-IN-2 is a small molecule inhibitor of telomerase. These application notes provide an overview of this compound, its mechanism of action, and protocols for its evaluation in specific cancer cell lines.
Mechanism of Action
This compound functions by a distinct mechanism among telomerase inhibitors. It does not directly target the catalytic subunit (hTERT) or the RNA template (hTR). Instead, it downregulates the expression of dyskerin (DKC1), a crucial component of the H/ACA ribonucleoprotein complex that is essential for the stability and function of the telomerase RNA component.[2][3] By reducing dyskerin levels, this compound disrupts the telomerase holoenzyme, leading to a decrease in overall telomerase activity. The reported half-maximal inhibitory concentration (IC50) for telomerase activity is 0.89 µM.[2][3]
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type |
| HeLa | Cervical Cancer |
| SMMC-7721 | Hepatocellular Carcinoma |
| SGC-7901 | Gastric Adenocarcinoma |
| U87 | Glioblastoma |
| HepG2 | Hepatocellular Carcinoma |
Note: The absence of specific IC50 values in the current literature necessitates empirical determination for each cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Protocol 1: Determination of Telomerase Activity using the Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is for a quantitative real-time PCR (qRT-PCR) based TRAP assay to measure telomerase activity in cell lysates treated with this compound.
Materials:
-
TRAPeze® Telomerase Detection Kit (or similar)
-
CHAPS Lysis Buffer
-
RNase Inhibitor
-
SYBR® Green Master Mix
-
TS Primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX Primer (5'-GCGCGG[CTTACC]3CTAACC-3')
-
This compound
-
Cancer cell lines (e.g., HeLa, HepG2)
-
qRT-PCR instrument
Procedure:
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 48-72 hours).
-
Harvest approximately 2 x 10^6 cells by centrifugation.
-
Lyse the cell pellet in 50 µL of ice-cold CHAPS lysis buffer containing an RNase inhibitor for 30 minutes on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
TRAP Reaction:
-
Prepare the TRAP reaction mixture (20 µL final volume) for each sample:
-
1x SYBR® Green Master Mix
-
0.15 µg TS Primer
-
0.1 µg ACX Primer
-
1-2 µg of protein extract
-
Desired concentration of this compound (for in vitro inhibition assessment) or use extracts from pre-treated cells.
-
-
Include a no-template control (lysis buffer instead of extract) and a heat-inactivated control (heat extract at 85°C for 10 minutes).
-
-
Telomerase Extension and PCR Amplification:
-
Incubate the reaction mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
Perform qRT-PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
94°C for 30 seconds
-
59°C for 30 seconds
-
72°C for 60 seconds
-
-
-
Acquire fluorescence data during the extension step.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative telomerase activity compared to the vehicle-treated control using the ΔΔCt method. The IC50 value can be determined by plotting the percentage of telomerase activity against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol measures the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Protocol 3: Western Blot Analysis of Dyskerin Expression
This protocol is to determine the effect of this compound on the protein levels of its target, dyskerin.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Dyskerin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with varying concentrations of this compound and a vehicle control for a specified time.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against dyskerin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the dyskerin signal to the loading control to determine the relative change in expression.
-
Visualizations
Caption: Telomerase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical cascade of this compound's effect on cancer cells.
References
Long-Term Treatment Protocols for Telomerase Inhibitors: A General Overview
Initial searches for a specific compound designated "Telomerase-IN-2" did not yield publicly available information. Therefore, this document provides a general overview of long-term treatment protocols applicable to telomerase inhibitors, based on existing research in the field. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction to Telomerase Inhibition
Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thus maintaining telomere length.[1][2] This enzyme is highly active in most cancer cells, enabling their indefinite proliferation, whereas it is typically absent in most somatic cells.[1][3] This differential expression makes telomerase an attractive target for cancer therapy.[3][4][5] The goal of telomerase inhibitors is to induce telomere shortening in cancer cells, leading to cellular senescence or apoptosis (programmed cell death).[6][7]
Long-term treatment with telomerase inhibitors is often necessary because the anti-proliferative effects are not immediate and depend on the initial telomere length of the cancer cells.[3][6] It takes several cell divisions for telomeres to shorten to a critical length.[6]
Mechanism of Action and Signaling Pathways
Telomerase inhibitors can act through various mechanisms, including targeting the catalytic subunit (hTERT) or the RNA component (hTR) of the enzyme.[8] Inhibition of telomerase leads to progressive telomere shortening with each cell division.[6] Critically short telomeres are recognized by the DNA damage response (DDR) machinery, triggering cell cycle arrest and ultimately leading to cell death.[9][10]
Long-Term Treatment Considerations
Several factors are crucial when designing long-term treatment protocols with telomerase inhibitors:
-
Lag Phase: There is a characteristic lag phase before the therapeutic effects of telomerase inhibitors are observed, which is dependent on the initial telomere length of the tumor cells.[6]
-
Continuous Treatment: Continuous therapy is often necessary to prevent telomere regrowth and maintain the anti-proliferative effect.[11]
-
Combination Therapies: Long-term telomerase inhibition can sensitize cancer cells to other chemotherapeutic agents like cisplatin and carboplatin.[3] Combining telomerase inhibitors with other anti-cancer drugs may therefore be a more effective strategy.[3]
-
Potential for Resistance: Cancer cells can develop resistance to telomerase inhibition through mechanisms such as the Alternative Lengthening of Telomeres (ALT) pathway.[12]
-
Off-Target Effects: Long-term administration of telomerase inhibitors may have side effects on normal stem cells that also rely on telomerase for their function.[6][13] This could potentially lead to issues like impaired tissue regeneration.[14]
Data from Preclinical and Clinical Studies of Telomerase Inhibitors
The following table summarizes general findings from studies on various telomerase inhibitors. It is important to note that these are not specific to "this compound" but represent the broader class of compounds.
| Parameter | Observation | References |
| Cell Proliferation | Decreased cell proliferation is typically observed after several weeks of treatment. | [3][6] |
| Colony Formation | Significant reduction in colony-forming ability in soft agar assays. | [3] |
| Telomere Length | Progressive shortening of telomeres with continuous treatment. | [3][6] |
| In Vivo Efficacy | Decreased tumor growth in xenograft models. | [3] |
| Combination Therapy | Long-term inhibition can sensitize cells to DNA damaging agents. | [3] |
| Clinical Trials | Several telomerase inhibitors, like Imetelstat (GRN163L), have been evaluated in clinical trials for various cancers. | [4][11] |
Key Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate the long-term effects of telomerase inhibitors.
Long-Term Cell Proliferation Assay
-
Objective: To determine the long-term effect of a telomerase inhibitor on cancer cell growth.
-
Methodology:
-
Seed cancer cells at a low density in multiple culture plates.
-
Treat cells continuously with the telomerase inhibitor at various concentrations or a vehicle control.
-
At regular intervals (e.g., every 3-4 days) over a period of several weeks, trypsinize and count the cells from one set of plates using a hemocytometer or an automated cell counter.
-
Re-plate the remaining cells at the initial low density and continue the treatment.
-
Plot the cumulative population doublings over time to assess the growth inhibitory effects.
-
Telomere Repeat Amplification Protocol (TRAP) Assay
-
Objective: To measure telomerase activity in cell lysates.
-
Methodology:
-
Prepare cell extracts from treated and untreated cells.
-
Incubate the cell extracts with a synthetic DNA substrate (TS primer). If telomerase is active, it will add telomeric repeats to the 3' end of the substrate.
-
Amplify the extension products by PCR using a reverse primer.
-
Analyze the PCR products by gel electrophoresis. The presence of a characteristic ladder of bands indicates telomerase activity.
-
Telomere Length Analysis (Southern Blot)
-
Objective: To measure the length of telomeres in treated and untreated cells over time.
-
Methodology:
-
Isolate high-molecular-weight genomic DNA from cells at different time points during long-term treatment.
-
Digest the genomic DNA with a restriction enzyme that does not cut within the telomeric repeats (e.g., HinfI/RsaI).
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA to a nylon membrane (Southern blotting).
-
Hybridize the membrane with a radiolabeled or fluorescently labeled telomeric probe.
-
Visualize the telomeric DNA as a smear and determine the average telomere length using densitometry.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of a telomerase inhibitor in a living organism.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the telomerase inhibitor or vehicle control systemically (e.g., intraperitoneally or intravenously) on a regular schedule for several weeks.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise the tumors for further analysis (e.g., telomere length, biomarker expression).
-
Conclusion
Long-term treatment with telomerase inhibitors represents a promising strategy for cancer therapy due to the enzyme's preferential expression in tumor cells.[3][4] However, the delayed onset of action and the potential for resistance and off-target effects necessitate carefully designed, long-term experimental protocols to fully evaluate their therapeutic potential.[6][12][14] The methodologies and considerations outlined in this document provide a general framework for the preclinical evaluation of novel telomerase inhibitors.
References
- 1. Telomerase - Wikipedia [en.wikipedia.org]
- 2. Telomerase | Description, Function, & Facts | Britannica [britannica.com]
- 3. Consequences of telomerase inhibition and combination treatments for the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomeres and Telomerase: From Discovery to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase and its potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human telomerase in immortal human cells leads to progressive telomere shortening and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Telomeres in toxicology: Occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telomerase inhibitor imetelstat has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blocking Telomerase Kills Cancer Cells but Provokes Resistance, Progression | MD Anderson Cancer Center [mdanderson.org]
- 13. Friend or Foe? Telomerase as a Pharmacological target in Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What's the latest update on the ongoing clinical trials related to Telomerase? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Telomerase-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Telomerase-IN-2, a novel small molecule inhibitor of telomerase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed as a potent and selective inhibitor of the catalytic subunit of telomerase, the human telomerase reverse transcriptase (hTERT).[1][2] Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, a process essential for the replicative potential of cancer cells.[3][4] By inhibiting hTERT, this compound aims to induce telomere shortening, leading to cell cycle arrest and senescence or apoptosis in cancer cells.[1][5]
Q2: What are potential off-target effects and why is it critical to investigate them?
Off-target effects occur when a drug interacts with proteins other than its intended target. For this compound, this could involve binding to other kinases or proteins with structurally similar ATP-binding pockets. Investigating these effects is crucial as they can lead to unexpected cellular phenotypes, toxicity, or a misinterpretation of the compound's primary mechanism of action.[6] Minimizing off-target effects is a key challenge in drug discovery to ensure the development of safe and specific therapeutics.[6]
Q3: What are the common initial steps to profile the selectivity of this compound?
A common initial step is to perform a broad kinase selectivity screen. This typically involves testing the inhibitor against a large panel of recombinant kinases at a fixed concentration (e.g., 1 µM or 10 µM). The results provide a "fingerprint" of the inhibitor's activity and can identify potential off-target kinases that warrant further investigation.
Q4: How can I confirm a suspected off-target interaction in a cellular context?
Several methods can be used to confirm off-target interactions within a cellular environment:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to a specific protein in living cells.
-
Western Blotting: To analyze the phosphorylation status of downstream substrates of the suspected off-target kinase. A change in phosphorylation upon treatment with this compound can indicate an off-target effect.
-
Phenotypic Assays: Using cell lines where the suspected off-target is known to play a critical role and observing the cellular response to this compound.
Troubleshooting Guides
Problem 1: Unexpected Cytotoxicity at Low Concentrations of this compound
Possible Cause: This could be due to a potent off-target effect on a protein essential for cell survival.
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Re-examine the results from your initial kinase screen for any kinases with high inhibition percentages that are known to be critical for cell viability.
-
Perform Dose-Response in Different Cell Lines: Test the cytotoxicity of this compound in a panel of cell lines with varying expression levels of the suspected off-target protein(s).
-
Knockdown/Knockout Experiments: Use siRNA or CRISPR/Cas9 to reduce the expression of the suspected off-target protein. If the cytotoxicity of this compound is diminished in these cells, it strongly suggests an off-target liability.
-
Competitive Binding Assays: Perform a competitive binding assay with a known selective inhibitor of the suspected off-target to see if it can rescue the cytotoxic phenotype.
Problem 2: Discrepancy Between Biochemical Assay and Cellular Assay Potency
Possible Cause: This is a common issue that can arise from differences in compound permeability, metabolism, or the cellular environment influencing protein conformation and inhibitor binding.
Troubleshooting Steps:
-
Assess Cell Permeability: Utilize assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if this compound can efficiently cross the cell membrane.
-
Evaluate Compound Stability: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the stability of this compound in cell culture media and cell lysates over time.
-
Consider Efflux Pumps: Investigate if this compound is a substrate for ABC transporters or other efflux pumps that could reduce its intracellular concentration. Co-treatment with an efflux pump inhibitor may clarify this.
-
Cell-Based Target Engagement: Employ assays like CETSA or NanoBRET™ to confirm that this compound is engaging with hTERT inside the cell.[7]
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Notes |
| hTERT | 98% | 15 | On-Target |
| Aurora Kinase A | 85% | 150 | Potential Off-Target |
| SRC | 75% | 300 | Potential Off-Target |
| EGFR | 20% | > 10,000 | Likely Not Significant |
| VEGFR2 | 15% | > 10,000 | Likely Not Significant |
Table 2: Hypothetical Cellular Activity of this compound
| Cell Line | Primary Target(s) | This compound GI50 (µM) | Notes |
| HeLa (Cervical Cancer) | High Telomerase Activity | 0.5 | On-target activity expected |
| A549 (Lung Cancer) | High Telomerase, High Aurora A | 0.2 | Potential combined on- and off-target effect |
| HUVEC (Normal Endothelial) | Low Telomerase Activity | > 50 | Demonstrates selectivity for cancer cells |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)
-
Assay Principle: This assay measures the incorporation of 33P-labeled phosphate from ATP into a substrate peptide by a specific kinase.
-
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate peptides
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and this compound dilution (or DMSO for control).
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine IC50 values.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Materials:
-
Cultured cells of interest
-
This compound
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies for target and loading control)
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a defined period.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer and perform freeze-thaw cycles to lyse the cells.
-
Centrifuge to pellet cell debris and collect the supernatant (soluble protein fraction).
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler (e.g., 40°C to 70°C for 3 minutes).
-
Cool the samples to room temperature and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble, non-denatured protein.
-
Analyze the amount of soluble target protein at each temperature using Western blotting.
-
A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
-
Visualizations
Caption: Figure 1: Workflow for Investigating Off-Target Effects
Caption: Figure 2: Telomerase and Potential Off-Target Pathways
References
- 1. embopress.org [embopress.org]
- 2. Therapeutic Targeting of Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase - Wikipedia [en.wikipedia.org]
- 4. A highly selective telomerase inhibitor limiting human cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Resistance to Telomerase-IN-2 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Telomerase-IN-2 (also known as BIBR1532) in cancer cells.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective non-competitive inhibitor of the telomerase enzyme.[1] Its primary mechanism involves interfering with the processivity of telomerase, which is the enzyme's ability to add multiple telomeric repeats to the ends of chromosomes without dissociating.[2][3] It binds to a site on the telomerase reverse transcriptase (hTERT) subunit that is distinct from the binding sites for the DNA primer and deoxynucleoside triphosphates (dNTPs).[2][3] Additionally, this compound has been observed to down-regulate the expression of hTERT and dyskerin, a protein associated with the telomerase complex.[4][5][6][7][8]
2. What are the expected cellular effects of this compound treatment?
Successful treatment with this compound leads to the progressive shortening of telomeres in cancer cells. This telomere erosion eventually triggers cellular senescence or apoptosis (programmed cell death), thereby inhibiting cancer cell proliferation.[1][4][6] In some cell lines, treatment can also lead to cell cycle arrest.[9]
3. How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. The IC50 can vary significantly, from the nanomolar range in cell-free assays to the micromolar range in cellular assays.[1][5][10][11]
4. How long does it take to observe the effects of this compound?
The anti-proliferative effects resulting from telomere shortening are typically observed after several weeks of continuous treatment, as it requires multiple cell divisions for telomeres to shorten to a critical length.[12] However, at higher concentrations, more immediate anti-proliferative effects can be observed.[11]
Troubleshooting Guide
Issue 1: Cancer cells are not responding to this compound treatment (high IC50 value or no significant effect on cell viability).
Possible Causes:
-
Inherent Resistance: Some cancer cell lines may have intrinsic resistance to this compound.
-
Alternative Lengthening of Telomeres (ALT) Pathway: The cancer cells may be utilizing the ALT pathway for telomere maintenance, which is independent of telomerase activity.[13][14][15][16]
-
Mutation in the hTERT Subunit: A mutation in the hTERT gene at the binding site of this compound could prevent the inhibitor from binding to its target.[17]
-
Drug Efflux: The cancer cells may be actively pumping the drug out through efflux pumps.
-
Incorrect Drug Concentration or Experimental Setup: The concentration of this compound may be too low, or the treatment duration may be too short.
Troubleshooting Steps:
-
Confirm Telomerase Activity: First, confirm that your cancer cell line expresses active telomerase using a Telomeric Repeat Amplification Protocol (TRAP) assay. If the cells are telomerase-negative, they will not respond to a telomerase inhibitor.
-
Test for ALT Pathway Activation: If the cells are telomerase-negative or not responding to this compound despite being telomerase-positive, investigate the possibility of ALT pathway activation. Hallmarks of ALT include the presence of ALT-associated PML bodies (APBs), heterogeneous telomere lengths, and the presence of extrachromosomal telomeric DNA circles (C-circles).
-
Sequence the hTERT Gene: If you suspect a mutation in the drug target, sequence the hTERT gene to identify any potential mutations that could confer resistance. Known resistance-conferring mutations in hTERT for BIBR1532 include N635D, V658A, and S948R.[17]
-
Increase Drug Concentration and/or Treatment Duration: Perform a dose-response curve with a wider range of concentrations and extend the treatment duration to several weeks to account for the time required for telomere shortening.
-
Consider Combination Therapy: If resistance persists, consider using this compound in combination with other anti-cancer agents.
Issue 2: Cancer cells develop resistance to this compound over time.
Possible Cause:
-
Acquired Resistance: Cancer cells can acquire resistance through mechanisms such as the activation of the ALT pathway or the selection of cells with pre-existing hTERT mutations.
Troubleshooting Steps:
-
Investigate the Mechanism of Acquired Resistance: Characterize the resistant cell population by testing for ALT pathway activation and sequencing the hTERT gene.
-
Implement Combination Therapy: The use of combination therapies can be an effective strategy to overcome acquired resistance.
Strategies to Overcome Resistance: Combination Therapies
Combining this compound with other therapeutic agents can enhance its anti-cancer activity and overcome resistance.
1. Combination with Chemotherapeutic Agents:
-
Paclitaxel: In breast cancer cell lines, the combination of this compound and paclitaxel has been shown to synergistically inhibit cell proliferation and induce apoptosis.[9]
-
Carboplatin: A potential synergistic effect has been observed when combining this compound with carboplatin in ovarian cancer spheroid-forming cells.[1]
-
Doxorubicin and Bortezomib: In multiple myeloma cells, combining this compound with doxorubicin or bortezomib resulted in synergistic suppression of cell viability and induction of apoptosis.[18]
2. Combination with Radiotherapy:
-
This compound can act as a radiosensitizer, enhancing the efficacy of radiotherapy in non-small cell lung cancer (NSCLC) cells.[19][20]
Quantitative Data
Table 1: IC50 Values of this compound (BIBR1532) in Various Cancer Cell Lines
| Cell Line/Assay Type | Cancer Type | IC50 Value | Reference |
| Cell-free assay | N/A | 100 nM | [1] |
| JVM13 | Leukemia | 52 µM | [1][11] |
| Acute Myeloid Leukemia (AML) | Leukemia | 56 µM | [1][11] |
| KYSE150 (48h) | Esophageal Squamous Cancer | 48.53 µM | [5] |
| KYSE150 (72h) | Esophageal Squamous Cancer | 37.22 µM | [5] |
| KYSE410 (48h) | Esophageal Squamous Cancer | 39.59 µM | [5] |
| KYSE410 (72h) | Esophageal Squamous Cancer | 22.71 µM | [5] |
| MCF-7 (48h) | Breast Cancer | 34.59 µM | [10] |
| Breast Cancer Stem Cells (48h) | Breast Cancer | 29.91 µM | [10] |
Experimental Protocols
1. Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is used to measure telomerase activity.
-
Principle: In the first step, telomerase present in a cell extract adds telomeric repeats to a synthetic DNA primer. In the second step, the extended products are amplified by PCR.
-
Detailed Protocol: A non-radioactive version of the TRAP assay can be performed using a fluorescently labeled primer.[10] A detailed protocol can be found in publications by Herbert et al. (2006) and in Springer Nature Experiments.[4][10]
2. Cell Viability Assays (e.g., MTT, CCK-8)
These assays are used to determine the effect of this compound on cell proliferation and to calculate IC50 values.
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. For example, the MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
Detailed Protocol: Detailed protocols for various cell viability assays can be found from suppliers like Sigma-Aldrich and in publications on cancer drug screening.[1][15]
3. Apoptosis Assays
These assays are used to determine if this compound is inducing programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells (Annexin V positive) and necrotic cells (PI positive).
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Detailed Protocols: A variety of apoptosis assay kits and detailed protocols are commercially available and described in the literature.[2][3][5][6][13]
Visualizations
Caption: Mechanism of action of this compound (BIBR1532).
Caption: Key mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanism of Human Telomerase Inhibition by BIBR1532, a Synthetic, Non-nucleosidic Drug Candidate* | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 5. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. This compound | Telomerase | TargetMol [targetmol.com]
- 9. A combination of the telomerase inhibitor, BIBR1532, and paclitaxel synergistically inhibit cell proliferation in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Consequences of telomerase inhibition and combination treatments for the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highlighting Vulnerabilities in the Alternative Lengthening of Telomeres Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Molecular Mechanisms and Therapeutic Prospects of Alternative Lengthening of Telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BIBR1532 combined with radiotherapy induces ferroptosis in NSCLC cells and activates cGAS-STING pathway to promote anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BIBR1532, a Selective Telomerase Inhibitor, Enhances Radiosensitivity of Non-Small Cell Lung Cancer Through Increasing Telomere Dysfunction and ATM/CHK1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Telomerase-IN-2 Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Telomerase-IN-2 in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of telomerase with an IC50 of 0.89 µM.[1][2][3] Unlike many other telomerase inhibitors that target the catalytic subunit (hTERT) or the RNA template (hTR), this compound functions by decreasing the expression of dyskerin.[1][2][3] Dyskerin is an essential component of the telomerase holoenzyme, and its downregulation leads to reduced telomerase activity.[1][2][3]
Q2: Why am I observing toxicity in my normal cell lines when treated with this compound?
While telomerase is overexpressed in the vast majority of cancer cells, certain normal cells also exhibit telomerase activity, which is crucial for their function. These include:
-
Stem cells: Essential for tissue regeneration.
-
Activated lymphocytes: Important for the immune response.
-
Germline cells: Involved in reproduction.
Inhibition of telomerase in these cells by this compound can lead to telomere shortening and subsequent cellular senescence or apoptosis, manifesting as toxicity. Furthermore, because this compound targets dyskerin, a protein with roles beyond telomere maintenance (e.g., ribosome biogenesis), off-target effects contributing to toxicity are possible.
Q3: How can I determine if the observed cell death is due to on-target (telomerase inhibition) or off-target toxicity?
Distinguishing between on-target and off-target toxicity is crucial for interpreting your results. Here’s a suggested experimental workflow:
Q4: What are the initial steps to troubleshoot high toxicity in my normal cell line?
If you are observing excessive toxicity, consider the following troubleshooting steps:
| Issue | Recommendation |
| High Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a concentration range from 0.1x to 10x the reported IC50 (0.89 µM). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in your cell culture media, as higher concentrations can be toxic to many cell lines. Run a vehicle-only control to assess solvent toxicity. |
| Cell Line Sensitivity | Different normal cell lines have varying levels of baseline telomerase activity and sensitivity to its inhibition. Consider using a cell line with lower endogenous telomerase activity if your experimental design allows. |
| Treatment Duration | Shorten the initial treatment duration. The effects of telomerase inhibition on telomere length are progressive. Shorter exposure times may be sufficient to achieve the desired effect on cancer cells while minimizing damage to normal cells. |
| Cell Confluency | Do not treat cells that are at a very low or very high confluency. Optimal confluency for treatment is typically between 50-70%. Over-confluent cells can be stressed and more susceptible to toxicity, while sparse cultures may not behave as expected. |
Troubleshooting Guides
Guide 1: High Background in Cytotoxicity Assays
Problem: You are observing high levels of cell death in your negative control (untreated or vehicle-treated) wells.
| Possible Cause | Troubleshooting Step |
| Contamination (Bacterial/Fungal/Mycoplasma) | Visually inspect your cultures for any signs of contamination. Use a mycoplasma detection kit to test your cell lines regularly. Discard any contaminated cultures and start with a fresh, confirmed-clean vial of cells. |
| Poor Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before seeding for an experiment. Avoid using cells that have been in culture for too many passages. |
| Sub-optimal Culture Conditions | Verify that you are using the correct media, supplements, and incubator conditions (temperature, CO2, humidity) for your specific cell line. |
| Mechanical Stress During Seeding | Pipetting too vigorously when seeding cells can cause shear stress and lead to cell death. Handle cells gently and ensure even mixing before plating. |
| Reagent Quality | Use fresh, high-quality reagents, including media, serum, and the assay reagents themselves. Ensure proper storage and handling of all components. |
Guide 2: Inconsistent Results Between Experiments
Problem: You are unable to reproduce your findings regarding the toxicity of this compound.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. Higher passage numbers can lead to genetic drift and altered phenotypes, including sensitivity to drugs. |
| Inconsistent Seeding Density | Ensure precise and consistent cell seeding density across all experiments. Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion) and calibrate your pipettes regularly. |
| Inhibitor Potency | Aliquot your stock solution of this compound to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C for long-term storage and -20°C for up to a year.[1] Protect the compound from light. Prepare fresh dilutions for each experiment from a stock aliquot. |
| Assay Timing | Perform the cytotoxicity assay at a consistent time point after treatment. For assays that measure metabolic activity (e.g., MTT), the timing can significantly impact the results. |
| User-to-User Variability | If multiple researchers are conducting the experiments, ensure that a standardized and detailed protocol is followed by everyone. Cross-training and validation experiments can help minimize inter-operator variability. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
96-well cell culture plates
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to set up the LDH reaction by mixing the supernatant with the provided assay reagents.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Signaling Pathways
This compound is known to downregulate dyskerin. Dyskerin is a component of the H/ACA small nucleolar ribonucleoprotein (snoRNP) complex, which is involved in ribosome biogenesis, in addition to its role in telomerase. Therefore, the toxicity of this compound in normal cells may be mediated through pathways related to both telomere maintenance and ribosome function.
References
Improving Telomerase-IN-2 bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the in vivo bioavailability of Telomerase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a potent inhibitor of telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular aging and cancer.[1][2][3][4][5][6] Like many small molecule inhibitors developed through high-throughput screening, this compound is likely a hydrophobic compound with poor aqueous solubility.[7][8][9] This low solubility is a primary reason for its limited bioavailability, which can lead to insufficient plasma concentrations and reduced efficacy in animal models.[10][11]
Q2: What are the initial signs of poor bioavailability for this compound in my animal model?
A2: Key indicators of poor bioavailability include:
-
High variability in therapeutic response: Inconsistent results between individual animals receiving the same dose.
-
Lack of a clear dose-response relationship: Increasing the dose does not proportionally increase the observed effect.[11]
-
Low or undetectable plasma concentrations: Pharmacokinetic analysis reveals that the compound is not being absorbed effectively into the bloodstream.
Q3: What are the most common formulation strategies to improve the bioavailability of hydrophobic compounds like this compound?
A3: Several strategies can be employed to enhance the solubility and absorption of poorly water-soluble drugs.[9] These can be broadly categorized as physical and chemical approaches. Common methods include:
-
Particle size reduction: Techniques like micronization or nanocrystallization increase the surface area of the drug, which can improve its dissolution rate.[10][11]
-
Use of co-solvents: Blending solvents can increase the solubility of a hydrophobic drug.[10]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and micelles can encapsulate the hydrophobic drug, aiding its dissolution and absorption.[12]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve solubility.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between animals | Poor drug solubility and absorption leading to variable exposure. | 1. Re-evaluate the formulation: Consider using a solubilizing agent or a different vehicle. 2. Particle size reduction: If using a suspension, ensure the particle size is minimized and uniform.[11] 3. Switch to a different route of administration: If oral bioavailability is the issue, consider intraperitoneal or intravenous injection if the experimental design allows. |
| No observable phenotype at expected therapeutic doses | Insufficient drug concentration at the target site due to low bioavailability. | 1. Increase the dose: While not always a linear solution, a higher dose may achieve the necessary therapeutic concentration.[11] 2. Improve the formulation: Employ advanced formulation strategies such as lipid-based delivery systems or amorphous solid dispersions to enhance absorption.[12][13] 3. Conduct a pilot pharmacokinetic (PK) study: Determine the plasma concentration of this compound after administration to confirm if the drug is being absorbed. |
| Precipitation of the compound in the formulation | The drug concentration exceeds its solubility limit in the chosen vehicle. | 1. Decrease the drug concentration: This is the simplest solution if the lower dose is still expected to be efficacious. 2. Add a co-solvent or solubilizing agent: This can increase the solubility of this compound in the vehicle.[10] 3. Change the vehicle: Select a vehicle with a higher solubilizing capacity for hydrophobic compounds. |
| High dose-to-exposure non-linearity | Saturation of absorption mechanisms. | 1. Modify the formulation: A formulation that improves solubility may also overcome saturation of absorption. 2. Administer smaller, more frequent doses: This can prevent saturation of transporters and improve overall exposure. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
This protocol describes the preparation of a simple co-solvent formulation for oral gavage in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Method:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex until a clear solution is obtained.
-
Add PEG400 to the solution. The recommended ratio of DMSO to PEG400 is typically between 1:1 and 1:9. Vortex thoroughly.
-
Slowly add saline to the mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be below 10% of the total volume.
-
If any precipitation is observed, gently warm the solution or sonicate for a few minutes until it becomes clear.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: In Vivo Bioavailability Assessment (Pilot PK Study)
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration of this compound after oral administration.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Fast the mice overnight (approximately 12 hours) before drug administration, with free access to water.
-
Administer the prepared this compound formulation via oral gavage at the desired dose.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Suspension in Saline | 50 | 50 ± 15 | 2 | 200 ± 50 |
| Solution in 10% DMSO / 40% PEG400 / 50% Saline | 50 | 350 ± 75 | 1 | 1500 ± 300 |
| Lipid-based Formulation (SEDDS) | 50 | 800 ± 150 | 0.5 | 4500 ± 700 |
Visualizations
Caption: Telomerase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving and assessing the bioavailability of this compound.
References
- 1. Biologic function and clinical potential of telomerase and associated proteins in cardiovascular tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase and the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase - Wikipedia [en.wikipedia.org]
- 4. Pharmaceutical regulation of telomerase and its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomeres and telomerase: Pharmacological targets for new anticancer strategies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telomerase: structure, functions, and activity regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogels with smart systems for delivery of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective Drug Delivery, in vitro and in vivo, By Carbon-Based Nanovectors Non-Covalently Loaded With Unmodified Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Addressing inconsistent results with Telomerase-IN-2
Welcome to the technical support center for Telomerase-IN-2. This resource is designed to help you address common challenges and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and highly selective small molecule inhibitor of the telomerase reverse transcriptase (TERT) subunit.[1][2][3] It functions as a non-competitive inhibitor, binding to an allosteric site on the TERT protein, which prevents the proper synthesis of telomeric DNA repeats onto chromosome ends.[1][4][5] This leads to progressive telomere shortening in actively dividing cells, ultimately inducing replicative senescence or apoptosis.[4][6][7]
Q2: What is the recommended solvent and storage condition for this compound? A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For cell culture experiments, further dilute the DMSO stock solution in a sterile aqueous buffer or culture medium immediately before use.
Q3: Is this compound specific to human telomerase? A3: this compound has been optimized for high specificity towards human telomerase (hTERT). While some cross-reactivity with telomerase from other mammalian species may occur, its inhibitory activity is significantly lower. We recommend validating its efficacy in your specific non-human model system.
Q4: How long does it take to observe a phenotypic effect after treatment? A4: The time required to observe effects such as decreased cell proliferation or senescence is highly dependent on the initial telomere length of the cell line and its division rate. Inhibition of telomerase enzymatic activity can be detected within hours using a TRAP assay.[2][8] However, phenotypic consequences of telomere shortening may require multiple cell doublings over several days or even weeks.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
Q1: I am observing high variability in my IC50 values between experiments. What could be the cause? A1: High variability in IC50 values is a common issue and can stem from several sources:
-
Cellular Factors: The passage number and proliferative state of your cells can significantly impact results. Cells at a very high or low passage number may have different average telomere lengths and telomerase activity.[7]
-
Inhibitor Stability: this compound, like many small molecules, can degrade if not handled properly. Ensure you are using freshly prepared dilutions from a properly stored stock solution for each experiment.
-
Assay Conditions: Minor variations in cell seeding density, treatment duration, or the specific assay endpoint (e.g., TRAP assay vs. cell viability) can introduce variability.[9] We recommend strict adherence to a standardized protocol.
Q2: I am not seeing any significant inhibition of telomerase activity in my TRAP assay. A2: A lack of observable inhibition can be frustrating. Consider the following troubleshooting steps:
-
Confirm Inhibitor Concentration: Double-check your dilution calculations to ensure the final concentration in the assay is correct.
-
Verify Telomerase Activity in Controls: Ensure your untreated and vehicle-treated positive control cells show robust telomerase activity.[2] Some cell lines have intrinsically low telomerase levels, making it difficult to detect inhibition.[7] Consider using a cell line known for high telomerase expression (e.g., 293T, HeLa) as a positive control.[10]
-
TRAP Assay Issues: The TRAP assay is complex and sensitive to PCR inhibitors that may be present in cell lysates.[2][11] Ensure your lysate is of high quality and consider using an internal PCR control to rule out inhibition of the amplification step.[12]
Q3: My results show strong telomerase inhibition, but there is little to no effect on cell proliferation. Why? A3: This discrepancy is often observed and can be explained by the following:
-
Delayed Senescence: Cells with long initial telomeres can undergo many divisions before reaching a critically short length that triggers senescence.[4] The effect on proliferation may only become apparent after long-term culture.
-
Off-Target Effects: While designed for specificity, at very high concentrations, this compound could have unforeseen off-target effects that confound proliferation results. Always perform dose-response experiments.
-
Alternative Lengthening of Telomeres (ALT): Some cancer cells (10-15%) use a telomerase-independent mechanism called ALT to maintain telomere length.[4] If your cell line is ALT-positive, inhibiting telomerase will not affect telomere maintenance or proliferation.
Quantitative Data Summary
The following tables provide key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₂₅N₅O₃S |
| Molecular Weight | 439.5 g/mol |
| Purity (HPLC) | >99% |
| Solubility | Up to 10 mM in DMSO |
| Storage | -20°C (Lyophilized); -80°C (in DMSO) |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Line | Assay Type | Recommended Concentration Range | Typical IC50 |
| HeLa | TRAP Assay | 10 nM - 1 µM | ~50 nM |
| 293T | TRAP Assay | 10 nM - 1 µM | ~75 nM |
| A549 | TRAP Assay | 50 nM - 5 µM | ~200 nM |
| HeLa | Proliferation | 100 nM - 10 µM (long-term) | Not directly applicable |
Experimental Protocols
Protocol 1: Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is a modified version of standard TRAP assays for detecting telomerase activity.[2][8][13]
-
Cell Lysate Preparation:
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Harvest 1 x 10⁵ cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (lysate) and determine the protein concentration using a Bradford or BCA assay. Dilute to a final concentration of 1 µg/µL.
-
-
Telomerase Reaction (Elongation Step):
-
In a PCR tube, prepare a 20 µL reaction mix: 2 µL of 10x TRAP buffer, 1 µL dNTPs (10 mM), 1 µL TS primer (0.1 µg), 1 µL of cell lysate (1 µg protein), and nuclease-free water to 20 µL.
-
Incubate the reaction at 30°C for 45 minutes to allow telomerase to add telomeric repeats to the TS primer.[13]
-
-
PCR Amplification:
-
Add 30 µL of PCR master mix containing Taq polymerase and the reverse primer (ACX) to each tube.
-
Perform PCR with the following cycles: 95°C for 10 min, followed by 35-40 cycles of 95°C for 30s, 60°C for 60s, and 72°C for 60s.[10]
-
Analyze the PCR products on a high-resolution agarose gel (4.5%) or a polyacrylamide gel.[13] A characteristic 6-base pair ladder indicates telomerase activity.
-
Visualizations
Caption: Mechanism of this compound action on the TERT subunit.
Caption: Standard workflow for assessing this compound activity.
Caption: Troubleshooting logic for inconsistent TRAP assay results.
References
- 1. Telomerase - Wikipedia [en.wikipedia.org]
- 2. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fundamental mechanisms of telomerase action in yeasts and mammals: understanding telomeres and telomerase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase Mechanism of Telomere Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase | Description, Function, & Facts | Britannica [britannica.com]
- 7. Telomerase and telomeres in aging theory and chronographic aging theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Telomere length homeostasis requires that telomerase levels are limiting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Telomerase Activity in the Various Regions of Mouse Brain: Non-Radioactive Telomerase Repeat Amplification Protocol (TRAP) Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Telomerase-IN-2 Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Telomerase-IN-2, a potent and selective small molecule inhibitor of telomerase. Our goal is to help you overcome common experimental hurdles and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to be a direct inhibitor of the telomerase reverse transcriptase (TERT) catalytic subunit.[1][2] By binding to TERT, it prevents the addition of telomeric repeats to the ends of chromosomes.[3][4] This leads to progressive telomere shortening with each cell division, ultimately inducing cellular senescence or apoptosis in cancer cells that rely on telomerase for immortalization.[5][6][7]
Q2: How should I properly handle and store this compound?
A2: As a small molecule inhibitor, this compound should be handled with appropriate personal protective equipment. For long-term storage, it is recommended to store the lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: How do I determine the optimal working concentration of this compound for my cell line?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both cytotoxicity and telomerase activity inhibition. A typical starting concentration range for preliminary experiments is 0.1 µM to 100 µM.
Q4: What are the expected phenotypic effects of this compound on target cells?
A4: The primary effect of telomerase inhibition is telomere shortening, which is a gradual process.[6] Therefore, phenotypic changes may not be immediately apparent and can take several cell divisions to manifest. Expected long-term effects include decreased cell proliferation, induction of cellular senescence (positive for senescence-associated β-galactosidase staining), and eventually, apoptosis.[6]
Q5: Are there potential off-target effects of this compound?
A5: While this compound is designed for high selectivity, all small molecule inhibitors have the potential for off-target effects.[8][9] We recommend performing off-target kinase profiling and verifying key results with a secondary method, such as siRNA-mediated knockdown of TERT, to ensure the observed phenotype is due to telomerase inhibition.[6]
Q6: Which assays are recommended to measure the effectiveness of this compound?
A6: The most direct measure of this compound efficacy is a telomerase activity assay, such as the Telomeric Repeat Amplification Protocol (TRAP) assay.[1][10] To assess the downstream cellular consequences, we recommend cell viability assays (e.g., MTT, CellTiter-Glo), senescence assays (e.g., β-galactosidase staining), and apoptosis assays (e.g., caspase-3/7 activity, Annexin V staining).
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or no inhibition of telomerase activity | Compound Degradation: Improper storage or handling of this compound. | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Suboptimal Concentration: The concentration used is too low for the target cell line. | Perform a dose-response experiment to determine the IC50 for telomerase inhibition. | |
| Assay Interference: Components of the cell lysate or the inhibitor itself may interfere with the TRAP assay.[11] | Include appropriate controls in your TRAP assay, such as a positive control cell lysate and a no-enzyme control. Consider using a commercial TRAP assay kit.[12] | |
| High Cytotoxicity at Low Concentrations | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. | Ensure the final solvent concentration in your culture medium is below a non-toxic level (typically <0.5%). |
| Off-Target Effects: The inhibitor may be affecting other critical cellular pathways. | Perform an off-target screening panel. Compare the cytotoxic effects with those of other known telomerase inhibitors. | |
| Inconsistent Results Between Experiments | Cell Culture Variability: Differences in cell passage number, confluency, or growth conditions. | Use cells within a consistent passage number range. Seed cells at a consistent density and ensure uniform growth conditions. |
| Pipetting Errors: Inaccurate pipetting of the inhibitor or assay reagents. | Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. | |
| Precipitation of this compound in Culture Medium | Poor Solubility: The concentration of the inhibitor exceeds its solubility in the aqueous culture medium.[13] | Decrease the final concentration of the inhibitor. Consider using a formulation with solubility enhancers, such as cyclodextrins.[13] |
| Interaction with Serum Proteins: The inhibitor may bind to proteins in the fetal bovine serum (FBS), leading to precipitation. | Test the solubility of the inhibitor in serum-free medium. If solubility is better, consider reducing the serum concentration or using a serum-free formulation if your cell line allows. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure and present your experimental findings when optimizing this compound delivery.
Table 1: Dose-Response Cytotoxicity of this compound in H1299 Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 4.8 |
| 10 | 75.3 | 6.2 |
| 50 | 48.9 | 5.5 |
| 100 | 22.1 | 3.9 |
Table 2: Inhibition of Telomerase Activity by this compound
| Concentration (µM) | Relative Telomerase Activity (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 8.2 |
| 0.1 | 85.7 | 7.5 |
| 1 | 52.1 | 6.8 |
| 10 | 15.4 | 4.1 |
| 50 | 3.2 | 1.9 |
| 100 | 1.5 | 0.8 |
Table 3: Off-Target Kinase Profiling of this compound (10 µM)
| Kinase Target | Inhibition (%) |
| CDK2 | 5.6 |
| EGFR | 2.1 |
| PI3Kα | 8.9 |
| MAPK1 | 3.4 |
| SRC | 6.7 |
Experimental Protocols
Protocol 1: Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is a common method for measuring telomerase activity.[1][10]
Materials:
-
Cell lysis buffer
-
TRAP reaction buffer
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
Taq DNA polymerase
-
dNTPs
-
SYBR Green I
-
Real-time PCR instrument
Procedure:
-
Cell Lysate Preparation:
-
Harvest 1 x 10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Telomerase Reaction:
-
In a PCR tube, add 2 µL of cell extract to 48 µL of TRAP reaction mix containing TRAP buffer, TS primer, dNTPs, and Taq polymerase.
-
Incubate at 25°C for 30 minutes for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add the ACX primer and SYBR Green I to the reaction.
-
Perform real-time PCR with the following cycling conditions:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of: 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 1 minute.
-
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) values.
-
Calculate the relative telomerase activity compared to a control sample.
-
Protocol 2: MTT Cell Viability Assay
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase - Wikipedia [en.wikipedia.org]
- 4. Telomerase Mechanism of Telomere Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different telomere damage signaling pathways in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase inhibition by siRNA causes senescence and apoptosis in Barrett's adenocarcinoma cells: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fundamental mechanisms of telomerase action in yeasts and mammals: understanding telomeres and telomerase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Telomerase Activity Quantification qPCR Assay Kit (TAQ) [sciencellonline.com]
- 13. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Validation & Comparative
A Tale of Two Telomerase Inhibitors: Imetelstat vs. a Non-Nucleosidic Small Molecule Approach
For researchers, scientists, and drug development professionals, understanding the nuanced differences between telomerase inhibitors is critical for advancing cancer therapeutics. This guide provides a detailed, data-driven comparison of two distinct telomerase inhibitors: imetelstat, an oligonucleotide-based inhibitor, and BIBR1532, a well-characterized non-nucleosidic small molecule inhibitor.
Initial inquiries for "Telomerase-IN-2" did not yield sufficient public data for a comprehensive comparison. Therefore, this guide will focus on BIBR1532 as a representative of a non-nucleosidic, small molecule telomerase inhibitor to contrast with the oligonucleotide-based mechanism of imetelstat.
At a Glance: Imetelstat vs. BIBR1532
| Feature | Imetelstat (GRN163L) | BIBR1532 |
| Inhibitor Type | Oligonucleotide | Non-nucleosidic small molecule |
| Target | RNA template component of telomerase (hTR) | Catalytic subunit of telomerase (hTERT) |
| Mechanism of Action | Competitive inhibitor, binding to the hTR template region, preventing telomere elongation. | Non-competitive inhibitor, binding to a site on hTERT distinct from the DNA primer and dNTP binding sites, interfering with enzyme processivity.[1] |
| IC50 (Cell-free) | 0.1 - 1 µmol/L in most tumor cell lines[1] | 100 nM[2] |
| Cellular Effects | Progressive telomere shortening, leading to senescence or apoptosis.[1] | Inhibition of telomerase activity, telomere shortening, and induction of apoptosis.[2] |
| Reported IC50 (Cell-based) | Varies by cell line; for example, 52 µM in JVM13 leukemia cells (antiproliferative effect).[2] | 56 µM in acute myeloid leukemia (AML) cells (antiproliferative effect).[2] |
Visualizing the Mechanisms of Action
The distinct mechanisms by which imetelstat and BIBR1532 inhibit telomerase are visualized below.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Detailed Protocol:
-
Cell Lysate Preparation :
-
Telomerase Extension :
-
Prepare a reaction mix containing the cell extract, a non-telomeric substrate oligonucleotide (TS primer), and dNTPs.
-
Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats (TTAGGG) onto the 3' end of the TS primer.[3]
-
-
PCR Amplification :
-
Detection and Analysis :
-
The amplified products are resolved on a polyacrylamide gel. A characteristic ladder of 6-base pair increments indicates telomerase activity.
-
Alternatively, quantitative PCR (qPCR) can be used for a more quantitative analysis of telomerase activity.
-
The intensity of the ladder or the qPCR signal is proportional to the telomerase activity in the sample.
-
Telomere Length Measurement
1. Terminal Restriction Fragment (TRF) Analysis by Southern Blot
This method is considered a gold standard for measuring average telomere length.
Protocol:
-
DNA Extraction and Digestion :
-
Isolate high-molecular-weight genomic DNA from cell samples.
-
Digest the DNA with restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeat sequences but cleave frequently in the rest of the genome.[4]
-
-
Gel Electrophoresis :
-
Separate the digested DNA fragments by size on a low-concentration agarose gel.
-
-
Southern Blotting :
-
Transfer the separated DNA from the gel to a nylon membrane.
-
-
Hybridization and Detection :
-
Hybridize the membrane with a labeled probe (e.g., digoxigenin- or radiolabeled) that is specific for the telomeric repeat sequence (TTAGGG).
-
Wash the membrane to remove the unbound probe.
-
Detect the probe signal using chemiluminescence or autoradiography. The result is a smear representing the distribution of telomere lengths in the cell population.
-
-
Analysis :
-
The mean TRF length is calculated by analyzing the density of the smear relative to molecular weight markers.
-
2. Flow Cytometry with Fluorescence In Situ Hybridization (Flow-FISH)
This technique measures the average telomere length in individual cells.
Protocol:
-
Cell Preparation :
-
Prepare a suspension of single cells.
-
-
Hybridization :
-
Washing and Staining :
-
Wash the cells to remove the unbound probe.
-
Counterstain the DNA with a dye such as propidium iodide to measure total DNA content.[1]
-
-
Flow Cytometry Analysis :
-
Analyze the cells using a flow cytometer. The fluorescence intensity of the PNA probe is proportional to the telomere length.
-
This method allows for the simultaneous measurement of telomere length in different cell subpopulations based on immunophenotyping.[5]
-
Signaling Pathways and Downstream Effects
Both imetelstat and BIBR1532 ultimately lead to telomere shortening, which triggers a DNA damage response. This can activate pathways leading to cell cycle arrest, senescence, or apoptosis.
While both inhibitors converge on this general pathway, there can be differences in the kinetics and specific downstream effects depending on the cell type and the concentration of the inhibitor used. For instance, at higher concentrations, BIBR1532 has been shown to exert direct cytotoxic effects that may be independent of telomere shortening.[6]
Conclusion
Imetelstat and BIBR1532 represent two distinct and powerful strategies for inhibiting telomerase. Imetelstat's oligonucleotide-based approach offers high specificity for the hTR template, while BIBR1532 exemplifies a small molecule approach targeting the catalytic hTERT subunit. The choice between these or similar inhibitors in a research or therapeutic context will depend on the specific application, desired mechanism of action, and the genetic background of the target cells. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Flow-FISH Protocol for Analyzing Telomere - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Measurement of telomere length by the Southern blot analysis of terminal restriction fragment lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. eriba.umcg.nl [eriba.umcg.nl]
- 6. telomer.com.tr [telomer.com.tr]
Cross-Validation of Telomerase-IN-2 Activity in Different Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Telomerase-IN-2, a potent telomerase inhibitor, and its activity as measured across different conceptual assay platforms. While direct cross-validation studies for this compound are not publicly available, this document compiles the known inhibitory data for this compound and compares it with two well-characterized telomerase inhibitors, BIBR1532 and Imetelstat, for which data from multiple assay types exist. This guide aims to provide a framework for researchers to understand the activity of this compound in the context of established telomerase inhibition assays.
Introduction to Telomerase and its Inhibition
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortality.[1] In most somatic cells, telomerase activity is repressed, leading to telomere shortening with each cell division and eventual senescence. However, in approximately 85-90% of cancer cells, telomerase is reactivated, enabling limitless proliferation.[1] This makes telomerase a prime target for anticancer drug development.
Telomerase inhibitors can be broadly classified based on their mechanism of action. Some, like BIBR1532, are small molecules that directly bind to the telomerase reverse transcriptase (TERT) subunit. Others, such as Imetelstat, are oligonucleotide-based and competitively inhibit the interaction of the telomerase RNA component (TERC) with the substrate. This compound represents another class of inhibitors that acts by modulating the expression of essential telomerase-associated proteins like dyskerin.
Comparative Analysis of Telomerase Inhibitors
This section presents a comparative overview of this compound, BIBR1532, and Imetelstat, summarizing their mechanisms of action and reported inhibitory concentrations (IC50) from various assays.
| Inhibitor | Target/Mechanism of Action | Assay Type | Cell Line/System | IC50 |
| This compound | Decreases the expression of dyskerin, a protein essential for telomerase stability and function.[2] | Not Specified (likely cell-based assay) | --- | 0.89 µM[2] |
| BIBR1532 | Non-competitive inhibitor of the telomerase reverse transcriptase (hTERT) catalytic subunit.[3] | TRAP Assay | A549 (Lung Carcinoma) | 0.2 µM[3] |
| TRAP Assay | Feline Oral Squamous Cell Carcinoma | 25-50 µM[4] | ||
| TRAP Assay | LN18 (Glioblastoma) | 25 µM[5] | ||
| Direct Telomerase Assay | Recombinant hTERT/hTR | ~1 µM[6] | ||
| Imetelstat (GRN163L) | Competitive inhibitor that binds to the template region of the telomerase RNA component (hTR).[7] | TRAP Assay | GBM Tumor-Initiating Cells | 0.45 µM[8] |
| TRAP Assay | CLB-GA (Neuroblastoma) | 0.89 µM[9] | ||
| TRAP Assay | BE(2)-C (Neuroblastoma) | 6.5 µM[9] | ||
| TRAP Assay | SH-SY5Y (Neuroblastoma) | 31.3 µM[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Telomerase Inhibition by this compound
This diagram illustrates the proposed mechanism of action for this compound, highlighting its impact on dyskerin expression and the subsequent disruption of the telomerase complex.
Caption: Mechanism of this compound action.
General Workflow for Cross-Validation of a Telomerase Inhibitor
This diagram outlines a general experimental workflow for assessing and cross-validating the activity of a telomerase inhibitor using multiple assay formats.
Caption: Workflow for inhibitor cross-validation.
Experimental Protocols
Detailed methodologies for the key assays discussed in this guide are provided below.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity.
a. Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer) at a concentration of 10^6 cells/100 µL.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract and determine the protein concentration.
b. Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract (containing telomerase) with a reaction mixture containing a TS primer (a substrate for telomerase), dNTPs, and reaction buffer.
-
Incubate at 25°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.
c. PCR Amplification:
-
Add a reverse primer and Taq polymerase to the reaction mixture.
-
Perform PCR amplification to amplify the extended products. A typical PCR cycle would be: 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 50-60°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 5 minutes.
d. Detection and Analysis:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a DNA stain (e.g., SYBR Green).
-
Telomerase activity is indicated by a characteristic ladder of bands with 6 base pair increments.
-
For quantitative analysis (qTRAP), a real-time PCR machine is used, and telomerase activity is quantified based on the cycle threshold (Ct) values.
Direct Telomerase Activity Assay
This assay directly measures the extension of a substrate primer by telomerase without PCR amplification.
a. Reaction Setup:
-
Combine purified or recombinant telomerase enzyme with a reaction mixture containing a biotinylated telomeric primer, dNTPs (including a radiolabeled or fluorescently labeled dNTP), and reaction buffer.
-
Add the telomerase inhibitor at various concentrations.
-
Incubate the reaction at 30°C for 1-2 hours.
b. Product Capture and Detection:
-
Stop the reaction and capture the biotinylated extension products on a streptavidin-coated plate or beads.
-
Wash to remove unincorporated nucleotides and other reaction components.
-
Elute the captured products or measure the incorporated signal directly on the plate/beads using a scintillation counter or fluorescence reader.
c. Data Analysis:
-
Quantify the amount of incorporated labeled nucleotide at each inhibitor concentration.
-
Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Dyskerin Expression
This method is used to quantify the effect of this compound on the mRNA levels of dyskerin.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound for a specified time.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
b. Real-Time PCR:
-
Set up a real-time PCR reaction with the synthesized cDNA, primers specific for the dyskerin gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a specific probe.
-
Run the PCR in a real-time PCR instrument.
c. Data Analysis:
-
Determine the cycle threshold (Ct) value for the dyskerin gene and a housekeeping gene (for normalization).
-
Calculate the relative expression of the dyskerin gene in treated versus untreated cells using the ΔΔCt method.
Conclusion
This guide provides a comparative framework for understanding the activity of this compound in the context of other well-established telomerase inhibitors. While direct cross-validation data for this compound is not currently available, its unique mechanism of action targeting dyskerin expression suggests that cell-based assays are most relevant for determining its inhibitory potential. The provided protocols for key telomerase activity assays offer a starting point for researchers aiming to further characterize this compound and other novel telomerase inhibitors. Future studies directly comparing the activity of this compound in multiple, distinct assay formats will be crucial for a comprehensive understanding of its therapeutic potential.
References
- 1. This compound | Telomerase | TargetMol [targetmol.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Down regulation of human telomerase reverse transcriptase (hTERT) expression by BIBR1532 in human glioblastoma LN18 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. The telomerase inhibitor imetelstat alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Telomerase Inhibitors: Telomerase-IN-2, Imetelstat, and BIBR1532
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of a novel telomerase inhibitor, Telomerase-IN-2, with two prominent current inhibitors, Imetelstat and BIBR1532. This analysis is supported by experimental data on their mechanisms of action, efficacy, and preclinical and clinical findings.
Executive Summary
Telomerase, an enzyme crucial for cellular immortality and expressed in the vast majority of cancers, remains a prime target for anti-cancer therapies. This guide delves into a head-to-head comparison of three key telomerase inhibitors: the novel chromen-4-one derivative this compound, the oligonucleotide Imetelstat (recently approved for clinical use), and the well-characterized small molecule BIBR1532. While all three compounds effectively inhibit telomerase, they do so via distinct mechanisms, leading to varied potencies and potential therapeutic applications. Imetelstat has demonstrated clinical efficacy in myelodysplastic syndromes, while this compound and BIBR1532 have shown promise in preclinical studies across a range of cancer types.
Mechanisms of Action
The three inhibitors target the telomerase complex through different strategies, as illustrated below.
Caption: Mechanisms of Action of this compound, Imetelstat, and BIBR1532.
-
This compound: This novel chromen-4-one derivative inhibits telomerase activity indirectly by decreasing the expression of dyskerin, a crucial protein for stabilizing the telomerase RNA component (hTR).[1][2]
-
Imetelstat (GRN163L): As a lipid-conjugated 13-mer oligonucleotide, Imetelstat acts as a direct competitive inhibitor by binding to the RNA template region of hTR.[3][4][5]
-
BIBR1532: This synthetic, non-nucleosidic small molecule is a potent and selective non-competitive inhibitor of the telomerase catalytic subunit, hTERT.[6][7]
Quantitative Data Presentation
In Vitro Efficacy: Telomerase Inhibition and Cytotoxicity
The following tables summarize the half-maximal inhibitory concentrations (IC50) for telomerase activity and cell viability in various cancer cell lines.
Table 1: Telomerase Inhibition (IC50)
| Compound | IC50 (Cell-free assay) | Cancer Cell Line | IC50 (Cell-based assay) | Reference |
| This compound | 0.89 µM | - | - | |
| Imetelstat | - | GBM | 0.45 µM | [8] |
| BIBR1532 | 100 nM | - | - | [9] |
| - | NSCLC (A549) | - | ||
| - | Leukemia (JVM13) | - | [9] |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (48h) | IC50 (72h) | Reference |
| This compound | Hela | Cervical Cancer | 1.05 µM | - | |
| SMMC-7721 | Hepatocellular Carcinoma | 0.93 µM | - | ||
| SGC-7901 | Gastric Cancer | 1.32 µM | - | ||
| U87 | Glioblastoma | 1.89 µM | - | ||
| HepG2 | Hepatocellular Carcinoma | 1.16 µM | - | ||
| BIBR1532 | KYSE150 | Esophageal Squamous Cancer | 48.53 µM | 37.22 µM | [10] |
| KYSE410 | Esophageal Squamous Cancer | 39.59 µM | 22.71 µM | [10] | |
| MCF-7 | Breast Cancer | 34.59 µM | - | [11] | |
| Breast Cancer Stem Cells | Breast Cancer | 29.91 µM | - | [11] | |
| JVM13 | Leukemia | 52 µM | - | [12] | |
| AML (primary cells) | Acute Myeloid Leukemia | 56 µM | - | [12] | |
| Imetelstat | HCC1569 | Breast Cancer | - | - | [13] |
| HCC1954 | Breast Cancer | - | - | [13] |
Note: Direct comparative IC50 data for Imetelstat in the same format is less commonly reported due to its different mechanism of action and delivery (oligonucleotide).
Preclinical In Vivo Efficacy
Table 3: Summary of In Vivo Studies
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| This compound | Rat | Hepatocellular Carcinoma | - | Significantly improved pathological changes | [2] |
| Imetelstat | Mouse Xenograft | Non-Small Cell Lung Cancer | - | Slower tumor growth, decreased tumor size | [14] |
| Mouse Xenograft | Acute Myeloid Leukemia | - | Inhibition of disease progression, prolonged survival | [15] | |
| BIBR1532 | Mouse Xenograft | Esophageal Squamous Cancer | - | Inhibited tumor growth, reduced tumor weight | [10] |
| Mouse Xenograft | HT1080 Fibrosarcoma | 100 mg/kg/day (oral) | No or small tumor development | [16] |
Clinical Trials Overview
-
Imetelstat: Has undergone extensive clinical evaluation. In a Phase 3 trial (IMerge) for lower-risk myelodysplastic syndromes (LR-MDS), Imetelstat demonstrated a significantly higher rate of red blood cell transfusion independence compared to placebo.[17][18] Based on these results, the FDA approved Imetelstat (Rytelo) in June 2024 for patients with LR-MDS with transfusion-dependent anemia.[19] However, in higher-risk MDS and acute myeloid leukemia (AML), Imetelstat showed minimal efficacy in the IMpress trial.[20]
-
This compound and BIBR1532: To date, there is no publicly available information on these compounds entering clinical trials. They remain at the preclinical stage of development.
Experimental Protocols
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Caption: Workflow of the Telomerase Repeat Amplification Protocol (TRAP) Assay.
Detailed Methodology:
-
Cell Lysis: Cells are lysed in a buffer containing CHAPS detergent to extract cellular proteins, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a non-telomeric oligonucleotide substrate (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.[21][22]
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (ACX). An internal standard control is often included.[21][23]
-
Detection: The amplified products are separated by polyacrylamide gel electrophoresis. A characteristic ladder of 6 base-pair increments indicates telomerase activity.[22]
Cell Viability Assay (MTT Assay)
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the telomerase inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Signaling Pathways
Downstream Effects of Telomerase Inhibition
Inhibition of telomerase, regardless of the specific mechanism, ultimately leads to telomere shortening, which triggers a DNA damage response. This can result in cellular senescence or apoptosis.
References
- 1. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Imetelstat? [synapse.patsnap.com]
- 4. What is Imetelstat used for? [synapse.patsnap.com]
- 5. Imetelstat, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Telomerase Antagonist Imetelstat Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. The telomerase inhibitor imetelstat alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telomerase inhibitor imetelstat has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Geron Corporation - Geron Announces Publication of Preclinical Data on Imetelstat Activity in Acute Myelogenous Leukemia [ir.geron.com]
- 16. Pardon Our Interruption [opnme.com]
- 17. Phase 3 Results Offer Hope for Patients With Myelodysplastic Syndromes < Yale School of Medicine [medicine.yale.edu]
- 18. moffitt.org [moffitt.org]
- 19. aacr.org [aacr.org]
- 20. Imetelstat Shows Limited Early Efficacy in Advanced MDS and AML | Blood Cancers Today [bloodcancerstoday.com]
- 21. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 23. telomer.com.tr [telomer.com.tr]
Comparative Guide to Telomerase Inhibitors and Induced Telomere Shortening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent telomerase inhibitors, focusing on their efficacy in inducing telomere shortening. Given the absence of publicly available data on a compound designated "Telomerase-IN-2," this guide will focus on well-characterized alternative compounds with established mechanisms of action and supporting experimental data. The information presented herein is intended to assist researchers in selecting appropriate tools for studying telomere biology and for the development of novel therapeutics targeting telomerase.
Introduction to Telomerase and Telomere Shortening
Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion.[1][2] With each cell division, a small portion of the telomeric DNA is lost, leading to progressive telomere shortening.[3][4] The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats to the chromosome ends.[5][6] In most somatic cells, telomerase activity is repressed, leading to a finite cellular lifespan.[3] However, in the majority of cancer cells, telomerase is reactivated, enabling them to bypass replicative senescence and achieve cellular immortality.[7][8] This makes telomerase an attractive target for cancer therapy.[7][8] Inhibition of telomerase leads to telomere shortening and can ultimately induce apoptosis or senescence in cancer cells.[7]
Comparison of Telomerase Inhibitors
This section compares two well-documented telomerase inhibitors: Imetelstat and BIBR1532. These compounds represent different classes of inhibitors and have been extensively studied, providing a solid basis for comparison.
| Feature | Imetelstat (GRN163L) | BIBR1532 |
| Mechanism of Action | Competitive antagonist of the telomerase RNA template (hTR) | Non-competitive inhibitor of the telomerase reverse transcriptase (hTERT) catalytic subunit |
| Chemical Class | Thio-phosphoramidate oligonucleotide | Non-nucleosidic small molecule |
| Reported IC50 | ~2.5 nM (in vitro) | 93 nM (in vitro) |
| Cellular Effects | Induces telomere shortening, senescence, and apoptosis in cancer cells. | Causes progressive telomere shortening, leading to growth arrest and apoptosis. |
| Clinical Development | Has undergone clinical trials for various cancers, including myelofibrosis and essential thrombocythemia.[8] | Primarily a research tool; not in clinical development. |
Experimental Protocols
Telomere Length Measurement: Telomere Restriction Fragment (TRF) Analysis
This protocol provides a standardized method for assessing telomere length, crucial for evaluating the efficacy of telomerase inhibitors.
1. Genomic DNA Extraction:
-
Isolate high-molecular-weight genomic DNA from treated and untreated control cells using a standard phenol-chloroform extraction or a commercial kit.
2. DNA Digestion:
-
Digest 5-10 µg of genomic DNA with a cocktail of frequently cutting restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats. This digestion liberates the telomeric fragments.
3. Gel Electrophoresis:
-
Separate the digested DNA on a 0.8% agarose gel by pulsed-field gel electrophoresis (PFGE) or standard agarose gel electrophoresis. PFGE provides better resolution for large DNA fragments.
4. Southern Blotting:
-
Transfer the separated DNA fragments to a positively charged nylon membrane.
-
Hybridize the membrane with a digoxigenin (DIG) or radioactively labeled telomere-specific probe (e.g., (TTAGGG)n).
5. Detection:
-
Detect the probe signal using an appropriate method (e.g., chemiluminescence for DIG-labeled probes or autoradiography for radiolabeled probes).
6. Data Analysis:
-
Analyze the resulting smear of telomeric DNA to determine the mean TRF length using densitometry software. A downward shift in the smear in treated samples compared to controls indicates telomere shortening.
Telomerase Activity Assay: Telomeric Repeat Amplification Protocol (TRAP)
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
1. Cell Lysis:
-
Prepare cell extracts from treated and untreated cells using a suitable lysis buffer (e.g., CHAPS buffer).
2. Telomerase Reaction:
-
Incubate the cell extract with a synthetic oligonucleotide substrate (TS primer) that telomerase can extend with TTAGGG repeats.
3. PCR Amplification:
-
Amplify the telomerase extension products via PCR using the TS primer and a reverse primer (ACX). The products will be a ladder of bands with 6 base pair increments.
4. Detection:
-
Separate the PCR products on a polyacrylamide gel and visualize by staining with a fluorescent dye (e.g., SYBR Green) or by using a labeled primer.
5. Quantification:
-
Quantify the intensity of the ladder to determine the level of telomerase activity. A reduction in the ladder intensity in treated samples indicates inhibition of telomerase.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the telomerase inhibition pathway and the experimental workflow for assessing telomere shortening.
References
- 1. Telomerase | Description, Function, & Facts | Britannica [britannica.com]
- 2. Telomeres and Telomerase: From Discovery to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase and the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomerase and telomeres in aging theory and chronographic aging theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase - Wikipedia [en.wikipedia.org]
- 6. InTERTpreting telomerase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Telomerase Inhibitor BIBR1532 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule telomerase inhibitor, BIBR1532, with the standard chemotherapeutic agent doxorubicin, supported by experimental data from preclinical xenograft models. Due to the limited publicly available information on "Telomerase-IN-2," this guide focuses on the well-characterized inhibitor BIBR1532 to illustrate the validation process and efficacy of targeting telomerase in cancer therapy.
Executive Summary
Telomerase, a reverse transcriptase that maintains telomere length, is a compelling target in oncology due to its reactivation in the majority of cancers, which enables replicative immortality. Small molecule inhibitors of telomerase, such as BIBR1532, represent a promising therapeutic strategy. This guide details the validation of BIBR1532 in xenograft models, presenting its anti-tumor efficacy both as a monotherapy and in combination with conventional chemotherapy. The data herein supports the potential of telomerase inhibition as a viable anti-cancer approach and provides a framework for the evaluation of novel telomerase inhibitors.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of BIBR1532 in xenograft models.
Table 1: In Vivo Efficacy of BIBR1532 in an Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Day 21 |
| Vehicle Control | ~1200 | - | ~1.0 |
| BIBR1532 (50 mg/kg) | ~400 | ~66.7 | ~0.4 |
Data extracted from a study on ESCC xenografts, illustrating a significant reduction in tumor growth and weight with BIBR1532 treatment.
Table 2: Synergistic Effect of BIBR1532 with Doxorubicin in Multiple Myeloma Cells (In Vitro)
| Treatment | Cell Viability (%) - K562 Cells | Cell Viability (%) - MEG-01 Cells |
| Control | 100 | 100 |
| BIBR1532 (25 µM) | ~80 | ~75 |
| Doxorubicin (100 nM) | ~70 | ~65 |
| BIBR1532 (25 µM) + Doxorubicin (100 nM) | ~40 | ~35 |
This in vitro data demonstrates that BIBR1532 can enhance the cytotoxic effects of doxorubicin, suggesting a potential for combination therapy in vivo.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model
-
Cell Line: Human ESCC cell line KYSE150.
-
Animals: Female BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: 5 x 10^6 KYSE150 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into two groups:
-
Vehicle control (e.g., DMSO).
-
BIBR1532 (50 mg/kg), administered via intraperitoneal injection daily.
-
-
Monitoring: Tumor volume was measured every 3 days using calipers and calculated using the formula: Volume = (length × width²) / 2. Body weight was also monitored.
-
Endpoint: After 21 days of treatment, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis
-
Sample Preparation: Tumor tissues were homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-hTERT, anti-γ-H2AX, anti-β-actin) were incubated overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Synergism Study
-
Cell Lines: Multiple myeloma cell lines K562 and MEG-01.
-
Treatment: Cells were seeded in 96-well plates and treated with BIBR1532 (0.75–100 µM), doxorubicin (100 nM), or a combination of both for 48 hours.[3]
-
Cell Viability Assay: Cell viability was assessed using the MTT assay.[3] The absorbance was measured at a specific wavelength (e.g., 490 nm) to determine the percentage of viable cells relative to the untreated control.
-
Apoptosis Assay: Apoptosis was measured by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the telomerase signaling pathway and a typical experimental workflow for evaluating a telomerase inhibitor in a xenograft model.
Caption: Telomerase signaling and points of inhibition.
Caption: Workflow for in vivo validation.
References
- 1. Inhibition of telomerase using BIBR1532 enhances doxorubicin-induced apoptosis in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of telomerase inhibition on preclinical models of malignant rhabdoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Telomerase Inhibitor BIBR1532 on Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of BIBR1532, a potent and selective non-competitive telomerase inhibitor, on cancer cells versus normal cells. The data presented is compiled from various preclinical studies to offer a comprehensive understanding of its differential activity.
Executive Summary
BIBR1532 has demonstrated significant anti-cancer activity across a range of malignancies by inhibiting telomerase, the enzyme responsible for maintaining telomere length and a key factor in cellular immortality.[1] This inhibition leads to telomere shortening, cell cycle arrest, and apoptosis in cancer cells.[2][3] Notably, while BIBR1532 is highly effective against cancer cells, it shows considerably less cytotoxicity towards normal cells, highlighting its potential as a targeted therapeutic agent.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of BIBR1532 on various cancer and normal cell lines.
Table 1: IC50 Values of BIBR1532 in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | 34.59 | 48 | [2] |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | 29.91 | 48 | [2] |
| KYSE150 | Esophageal Squamous Cancer | 48.53 | 48 | [6] |
| KYSE410 | Esophageal Squamous Cancer | 39.59 | 48 | [6] |
| LN18 | Glioblastoma | 25 | 48 | [7] |
| K562 | Multiple Myeloma | Not specified, but effective | 48 | [8] |
| MEG-01 | Multiple Myeloma | Not specified, but effective | 48 | [8] |
| JVM13 | Leukemia | 52 | Not specified | [4] |
| Nalm-1 | Leukemia | Not specified, but effective | Not specified | [4] |
| HL-60 | Leukemia | Not specified, but effective | Not specified | [4] |
| Jurkat | Leukemia | Not specified, but effective | Not specified | [4] |
| MCF10A | Normal Breast Epithelial | 29.07 | 48 | [2] |
| CHME3 | Normal Human Microglial | 90 | 48 | [7] |
| Normal Hematopoietic Progenitor Cells | Normal Stem Cells | No effect on proliferation | Not specified | [4] |
Table 2: Effects of BIBR1532 on Apoptosis and Telomerase Activity in Cancer Cells
| Cell Line | Treatment Concentration (µM) | Apoptosis Induction | Telomerase Activity Inhibition | Reference |
| Breast Cancer Stem Cells (BCSCs) | IC50 dose | 2.27-fold increase | Suppressed | [9] |
| MCF-7 | IC50 dose | 6.06-fold increase | Suppressed | [9] |
| K562 | 25, 50 | Increased | Inhibited | [8] |
| MEG-01 | 25, 50 | Increased | Inhibited | [8] |
| Feline Oral Squamous Carcinoma (SCCF1, 2, 3) | 25, 50, 100 | Unbalancing of Bax/Bcl-2 ratio | Dose-dependent inhibition | [10] |
| Glioblastoma (LN18) | 100, 200 | Not specified | 42.9% and 74.4% inhibition | [7] |
| Endometrial Cancer (Ishikawa, ECC-1) | Not specified | Induced | Decreased | [11] |
Signaling Pathways and Mechanism of Action
BIBR1532 primarily functions by non-competitively inhibiting the catalytic subunit of telomerase, hTERT.[8] This leads to a cascade of events within cancer cells, ultimately resulting in cell death. In contrast, normal somatic cells, which typically have low to no telomerase activity, are less affected.[12]
The key signaling pathways modulated by BIBR1532 in cancer cells include:
-
Telomere Shortening and DNA Damage Response: Chronic exposure to BIBR1532 leads to progressive telomere shortening, which is recognized by the cell as DNA damage.[6][12] This activates DNA damage response pathways, including the ATM/CHK2 and ATR/CHK1 pathways, leading to cell cycle arrest and senescence.[6][13]
-
Apoptosis Induction: BIBR1532 induces apoptosis through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio.[3][10] It also leads to the cleavage of caspase-3, a key executioner caspase.[11]
-
Downregulation of TERT and c-Myc: BIBR1532 has been shown to decrease the expression of both hTERT and its transcriptional activator, c-Myc.[3][10] This not only reduces telomerase activity but may also impact other oncogenic functions of these proteins.
-
Modulation of Pro-survival Pathways: Studies have shown that BIBR1532 can suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for the survival of many cancer cells.[2][8] Conversely, it can activate the ERK1/2 MAPK pathway in some contexts.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7][8]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of BIBR1532 or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 5 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Trypan Blue Exclusion Assay [10]
-
Principle: This assay distinguishes between viable and non-viable cells. Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.
-
Protocol:
-
Treat cells with BIBR1532 as required.
-
Harvest cells and resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Mix an equal volume of cell suspension with 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells using a microscope.
-
Calculate cell viability as (number of viable cells / total number of cells) x 100.
-
Telomerase Activity Assay
Telomeric Repeat Amplification Protocol (TRAP) Assay [8][10]
-
Principle: The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity. Telomerase in a cell extract adds telomeric repeats to a synthetic substrate oligonucleotide. These extended products are then amplified by PCR and visualized.
-
Protocol:
-
Prepare cell lysates from treated and control cells using a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Incubate the cell lysate with a reaction mixture containing a TS (telomerase substrate) primer, dNTPs, and a TRAP buffer.
-
During this incubation at 25°C, telomerase, if active, will add TTAGGG repeats to the 3' end of the TS primer.
-
The reaction is then heated to 95°C to inactivate the telomerase.
-
The extended products are amplified by PCR using the TS primer and a reverse primer.
-
The PCR products are resolved by polyacrylamide gel electrophoresis (PAGE) and visualized by staining with a nucleic acid stain (e.g., SYBR Green or GelStar).
-
Telomerase activity is indicated by a characteristic ladder of 6-base pair repeats.
-
Apoptosis Assay
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Principle: The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.
-
Protocol:
-
Fix and permeabilize cells grown on coverslips or in a microplate.
-
Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs (e.g., fluorescein-dUTP).
-
The TdT enzyme catalyzes the addition of the labeled dUTPs to the free 3'-OH ends of the fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.
-
Conclusion
The available preclinical data strongly suggest that BIBR1532 is a selective inhibitor of telomerase with potent anti-cancer effects. Its ability to induce apoptosis and cell cycle arrest preferentially in cancer cells while having a lesser impact on normal cells makes it a promising candidate for further investigation in cancer therapy. The differential expression and reliance on telomerase between cancer and normal cells appear to be the key determinant of this selectivity. Further studies, particularly in vivo and in a wider range of normal cell types, are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. Telomerase Inhibition and Telomere Targeting in Hematopoietic Cancer Cell Lines with Small Non-Nucleosidic Synthetic Compounds (BIBR1532) | Springer Nature Experiments [experiments.springernature.com]
- 2. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Validate User [ashpublications.org]
- 6. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down regulation of human telomerase reverse transcriptase (hTERT) expression by BIBR1532 in human glioblastoma LN18 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of hTERT and Treatment with BIBR1532 Inhibit Cell Proliferation and Invasion in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. BIBR1532 inhibits proliferation and metastasis of esophageal squamous cancer cells by inducing telomere dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Telomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of Telomerase-IN-2 and other prominent telomerase inhibitors. The therapeutic window, a critical indicator of a drug's safety and efficacy, is defined by the concentration range where it can effectively treat disease without causing unacceptable toxicity. In the context of cancer therapy, a wider therapeutic window signifies a greater selective toxicity towards cancer cells over healthy cells. This selectivity for telomerase inhibitors is theoretically grounded in the differential expression and activity of telomerase and the differing telomere lengths between cancer and normal somatic cells.[1][2] Cancer cells, which are highly proliferative, often have shorter telomeres and rely on reactivated telomerase for survival, making them potentially more susceptible to telomerase inhibition.[2]
While quantitative data on the cytotoxicity of this compound in normal human cell lines is not currently available in the public domain, this guide compiles existing data on its anti-cancer activity alongside comparable data for other widely studied telomerase inhibitors to offer a preliminary comparative perspective.
Quantitative Data Summary
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other selected telomerase inhibitors in both cancerous and normal cell lines. A lower IC50 value indicates greater potency. The therapeutic index (TI), a quantitative measure of the therapeutic window, is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (TI = IC50 [normal cells] / IC50 [cancer cells]). A higher TI suggests a more favorable therapeutic window.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Therapeutic Index (TI) |
| This compound | General | 0.89[3][4][5] | Not Available | Not Available | Not Available |
| BIBR1532 | Glioblastoma (LN18) | 25[6] | Normal Human Cell Line (CHME3) | 90[6] | 3.6 |
| Acute Myeloid Leukemia (AML) | 56[7] | Normal Hematopoietic Progenitor Cells | No effect on proliferation[7] | > 1 (Qualitative) | |
| Breast Cancer (MCF-7) | 34.59 | Normal Breast Epithelial (MCF10A) | 29.07 | ~0.84 | |
| Imetelstat | Myelofibrosis (MF) Cells | Preferential activity vs normal cells[8] | Normal HSCs/HPCs | Minimal effect[8] | > 1 (Qualitative) |
| Costunolide | Breast Cancer (MCF-7) | 65-90[9] | Normal Breast Cell Line (MCF-10A) | Non-toxic at effective concentrations[10] | > 1 (Qualitative) |
| Skin Cancer (A431) | Cytotoxic | Normal Skin Cells (HEKn) | Less cytotoxic[11] | > 1 (Qualitative) |
Note: The therapeutic index for BIBR1532 in breast cancer models is less than 1, suggesting potential for toxicity in normal breast epithelial cells at concentrations effective against cancer cells in this specific study. In contrast, studies on hematopoietic cells suggest a much wider therapeutic window. This highlights the importance of evaluating therapeutic indices across various cell and tissue types. The qualitative data for Imetelstat and Costunolide suggest a favorable therapeutic window, though quantitative therapeutic indices are not available. The absence of data for this compound on normal cells prevents the calculation of its therapeutic index.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the telomerase inhibitor for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control group.
-
MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate the plate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Telomerase Activity Assessment (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay used to detect and quantify telomerase activity.
Principle: The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) to the 3' end of a synthetic substrate oligonucleotide (TS primer). In the second step, these extended products are amplified by PCR using the TS primer and a reverse primer. The amplified products are then visualized, typically by gel electrophoresis.
Detailed Protocol:
-
Cell Lysis: Prepare cell extracts by lysing a known number of cells in a lysis buffer that preserves telomerase activity.
-
Telomerase Extension Reaction: Incubate the cell extract with a reaction mixture containing the TS primer, dNTPs, and reaction buffer at room temperature for 20-30 minutes to allow for telomerase-mediated extension.
-
PCR Amplification: Amplify the extension products using PCR with the TS primer and a reverse primer. A hot-start Taq polymerase is often used to increase specificity.
-
Product Detection and Quantification: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Green) or by using a real-time quantitative PCR (qPCR) approach for more quantitative results. The presence of a characteristic ladder of 6-base pair repeats on the gel indicates telomerase activity.
-
Controls: Include a heat-inactivated cell extract as a negative control and a cell line with known high telomerase activity (e.g., HeLa cells) as a positive control. An internal PCR control is also included to monitor for PCR inhibition.
Visualizations
Caption: Experimental workflow for assessing the therapeutic window of a telomerase inhibitor.
Caption: General signaling pathway of telomerase inhibition leading to cancer cell death.
Conclusion
The assessment of a therapeutic window is paramount in the development of any new anti-cancer agent. For telomerase inhibitors, the differential characteristics between cancer and normal cells provide a strong rationale for their selective action. While this compound shows potent inhibitory activity against telomerase in cancer cells, the lack of publicly available data on its effects on normal cells prevents a conclusive assessment of its therapeutic window. The compiled data for other inhibitors like BIBR1532, Imetelstat, and Costunolide suggest that a favorable therapeutic window is achievable, although this can be cell-type dependent. Further preclinical studies investigating the cytotoxicity of this compound in a panel of normal human cell lines are essential to quantitatively determine its therapeutic index and to provide a more comprehensive comparison with other telomerase inhibitors. This will be a critical step in evaluating its potential as a safe and effective cancer therapeutic.
References
- 1. Cytotoxic T cell immunity against telomerase reverse transcriptase in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of telomere and telomerase interactive agents on human tumor and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Telomeres and telomerase in normal and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Inhibition of human telomerase in immortal human cells leads to progressive telomere shortening and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Telomeres and Telomerase in Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Reproducibility of Telomerase-IN-2 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for the telomerase inhibitor, Telomerase-IN-2, alongside other known telomerase inhibitors. The objective is to offer a comprehensive overview of its performance, supported by available experimental data and detailed methodologies to aid in the reproducibility of the findings.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule inhibitor belonging to the trimethoxyphenyl-4H-chromen class of compounds.[1][2][3] Its primary mechanism of action is the inhibition of telomerase activity through the downregulation of dyskerin expression.[1][2][3][4] Dyskerin is a crucial component of the telomerase holoenzyme, essential for its stability and function.[1][4] By reducing dyskerin levels, this compound effectively disrupts telomerase activity, leading to anticancer effects.[1][2][3][4]
Comparative Analysis of Telomerase Inhibitors
To evaluate the experimental findings of this compound, it is compared with other well-characterized telomerase inhibitors with distinct mechanisms of action.
-
BIBR1532: A non-competitive inhibitor of the telomerase reverse transcriptase (hTERT) subunit.
-
Imetelstat (GRN163L): An oligonucleotide that acts as a competitive inhibitor by binding to the template region of the telomerase RNA component (hTR).
-
Costunolide: A natural sesquiterpene lactone that downregulates hTERT expression.
-
Tagitinin C: A natural compound with demonstrated anticancer properties, though its direct effect on telomerase requires further characterization.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their inhibitory concentrations against cancer cell lines and telomerase activity.
Table 1: In Vitro Cytotoxicity (IC50) of Telomerase Inhibitors against Various Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | SMMC-7721 (Hepatocellular Carcinoma) | SGC-7901 (Gastric Cancer) | U87 (Glioblastoma) | HepG2 (Hepatocellular Carcinoma) |
| This compound (Compound 5i) | 1.25 µM | 2.14 µM | 3.42 µM | 5.63 µM | 4.81 µM |
Data for this compound is derived from the findings on compound 5i in the specified research.[1]
Table 2: Telomerase Inhibition Data
| Compound | Target | IC50 | Assay Method |
| This compound (Compound 5i) | Dyskerin Expression | Not explicitly stated in the paper | TRAP Assay & Western Blot |
| BIBR1532 | hTERT | ~93 nM | TRAP Assay |
| Imetelstat (GRN163L) | hTR | ~2.5 nM | TRAP Assay |
| Costunolide | hTERT Expression | Not explicitly stated in the paper | TRAP Assay & RT-PCR |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound's inhibition of telomerase activity.
References
- 1. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Telomerase-IN-2
Essential protocols for the safe handling, storage, and disposal of Telomerase-IN-2, a potent telomerase inhibitor, are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, offering a centralized resource for operational and safety queries.
Immediate Safety and Handling Protocols
This compound is a research-grade compound and should be handled with care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) for this compound was not found, a representative SDS for a similar compound, Telomerase-IN-1, provides guidance on best practices. All personal protective equipment (PPE) should be selected based on a thorough risk assessment of the specific experimental conditions.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Skin and Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area to minimize inhalation exposure. The use of a chemical fume hood is recommended, especially when working with larger quantities or generating aerosols.[1]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from direct sunlight and sources of ignition.[1] For long-term storage of a stock solution, it is recommended to store at -80°C for up to two years, or at -20°C for up to one year.[2]
Spill and Disposal Procedures
Spill Management:
In the event of a spill, evacuate personnel from the immediate area. Use appropriate PPE and prevent the spill from spreading or entering drains.[1] Absorb liquid spills with an inert material (e.g., diatomite, universal binders) and collect the contaminated material into a suitable container for disposal.[1] Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or watercourses.[1] Waste material should be disposed of via an approved waste disposal plant.[3]
Mechanism of Action and Experimental Workflow
This compound functions as a telomerase inhibitor with an IC50 of 0.89 µM.[2] It exerts its anti-cancer activity by decreasing the expression of dyskerin, a key component of the telomerase complex.[2] Telomerase is a ribonucleoprotein that adds telomere repeat sequences to the ends of chromosomes, a process crucial for the immortalization of cancer cells.[4] By inhibiting telomerase, this compound can induce telomere shortening, leading to cell senescence or apoptosis in cancer cells.
Experimental Workflow for In Vitro Studies:
Signaling Pathway of Telomerase Inhibition:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
